1-Acetyl-3-indoxyl-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
1-(4,5,6,7-tetradeuterio-3-hydroxyindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3/i2D,3D,4D,5D |
InChI Key |
NNJXIAOPPYUVAX-QFFDRWTDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-indoxyl-d4 is a deuterated analog of 1-acetyl-3-hydroxyindole. This stable isotope-labeled compound serves as a valuable tool in analytical and research settings, particularly in mass spectrometry-based quantitative analysis where it is employed as an internal standard. Its core structure, the indole (B1671886) nucleus, is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development as a building block for peptidomimetics and 5-HT6 receptor antagonists.
Chemical Identity and Properties
This compound is a synthetic, deuterated form of N-acetylindoxyl, a derivative of indole. The incorporation of four deuterium (B1214612) atoms into the benzene (B151609) ring of the indole structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the key feature for its use as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4 | |
| CAS Number | 33025-60-4 | |
| Molecular Formula | C₁₀D₄H₅NO₂ | |
| Molecular Weight | 179.21 g/mol | |
| Appearance | Neat |
Synthesis
General Experimental Protocol for Deuteration of Indoles
A common method for the deuteration of indoles involves an acid-catalyzed hydrogen-deuterium exchange reaction.[1]
Materials:
-
Indole precursor (e.g., Indole-3-acetic acid)
-
Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Brine
Procedure:
-
A solution of the indole precursor in 20 wt % D₂SO₄ in CD₃OD (0.1 M) is prepared in a sealed tube.
-
The reaction mixture is heated to 60-90 °C.
-
The progress of the reaction is monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
Upon completion, the reaction mixture is cooled and slowly added to a saturated aqueous NaHCO₃ solution to quench the reaction.
-
The aqueous layer is extracted three times with Et₂O.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the deuterated indole.[1]
General Experimental Protocol for N-acetylation of Indoles
N-acetylation of the indole nitrogen can be achieved using acetic anhydride (B1165640).
Materials:
-
Deuterated indole precursor
-
Acetic anhydride
-
Glacial acetic acid (optional solvent)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The deuterated indole is dissolved in acetic anhydride (or a mixture of acetic anhydride and glacial acetic acid).
-
The reaction mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The mixture is neutralized by the slow addition of a saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Applications in Research and Drug Discovery
The indole scaffold is a cornerstone in the development of various therapeutic agents. This compound, as a derivative, holds potential as a building block in the synthesis of novel drug candidates.
Internal Standard in Quantitative Mass Spectrometry
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[2][3] Its near-identical chemical and physical properties to the non-deuterated analyte, combined with its distinct mass, allow for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
This protocol provides a general workflow for using a deuterated indoxyl internal standard.
Materials:
-
Plasma samples, calibration standards, and quality control samples
-
This compound (Internal Standard) stock solution
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add a fixed amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used to separate the analyte from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
-
Quantification:
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.
-
References
- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Acetyl-3-indoxyl-d4, a deuterated isotopologue of N-acetylindoxyl. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.
Core Chemical Properties
This compound is a synthetic, stable isotope-labeled version of 1-Acetyl-3-indoxyl, where four hydrogen atoms on the benzene (B151609) ring of the indole (B1671886) core have been replaced with deuterium (B1214612). This isotopic labeling is invaluable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | 1-Acetyl-3-indoxyl (N-Acetylindoxyl) |
| Molecular Formula | C₁₀H₅D₄NO₂[1] | C₁₀H₉NO₂[2] |
| Molecular Weight | 179.21 g/mol [1] | 175.18 g/mol |
| CAS Number | 33025-60-4 (for unlabeled)[3] | 33025-60-4[2] |
| Appearance | Off-white crystals (for unlabeled)[2] | Off-white crystals[2] |
| Melting Point | Not available | 140-142 °C[2] |
| Boiling Point | Not available | 332.7 °C at 760 mmHg (predicted)[2] |
| Solubility | Not available | Soluble in acetone, slightly soluble in chloroform, ethyl acetate, and methanol[2] |
| InChI | InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3/i2D,3D,4D,5D[3] | InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3 |
| SMILES | [2H]c1c([2H])c([2H])c2c(c(O)cn2C(C)=O)c1[2H][3] | CC(=O)N1C=C(O)C2=CC=CC=C21[2] |
Synthesis and Experimental Protocols
General Synthesis of N-Acetyl-3-hydroxyindole
A common route to N-acetyl-3-hydroxyindole involves the hydrolysis of 1,3-diacetylindole (B99430).
Experimental Protocol:
-
Preparation of 1,3-Diacetylindole: To a round-bottom flask, add indole (1.0 g) and acetic anhydride (B1165640) (10 mL). Slowly add 85% phosphoric acid (approximately 25 drops) dropwise. Fit the flask with a reflux condenser and heat the mixture on a steam bath for 20 minutes. After cooling to room temperature, pour the reaction mixture over crushed ice. Neutralize the excess acetic anhydride and phosphoric acid by the slow addition of sodium bicarbonate (10 g). Allow the mixture to stand in an ice bath for 10 minutes to facilitate product precipitation. Filter the precipitate under vacuum and recrystallize from ethanol (B145695) to yield 1,3-diacetylindole as colorless needles.[4]
-
Hydrolysis to N-Acetyl-3-hydroxyindole: Suspend 1,3-diacetylindole (1.0 g) in ethanol (5 mL) and add 2 N sodium hydroxide (B78521) (10 mL). Stir and warm the mixture until the diacetylindole dissolves. Precipitate the product by diluting the solution with water. Collect the precipitate by filtration and recrystallize from ethanol to obtain N-acetyl-3-hydroxyindole.[4]
Deuteration Strategy
A plausible method for the synthesis of this compound would involve the deuteration of an indole precursor prior to or after the acetylation steps. A general method for the deuteration of 3-substituted indoles has been described.
Conceptual Experimental Protocol for Deuteration:
-
Acid-Catalyzed Hydrogen-Deuterium Exchange: A 3-substituted indole can be efficiently deuterated by treatment with 20 wt % D₂SO₄ in CD₃OD at elevated temperatures (e.g., 60–90 °C).[5] The reaction progress can be monitored by ¹H NMR spectroscopy to determine the extent of deuterium incorporation.
-
Work-up: Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous NaHCO₃ solution and extracted with an organic solvent such as diethyl ether. The combined organic extracts are then washed, dried, and concentrated to yield the deuterated indole.[5]
Following the deuteration of a suitable indole precursor, the synthesis would proceed with the acetylation steps as described for the non-deuterated compound, taking care to use non-deuterated reagents for the acetyl groups unless a fully deuterated molecule is desired.
Spectroscopic Data
Detailed NMR and mass spectrometry data for this compound are not publicly available. However, based on the structure and general principles of spectroscopy, the expected spectral characteristics can be predicted. The deuterium labeling will significantly alter the ¹H NMR spectrum by the absence of signals from the benzene ring and will cause characteristic shifts and splitting patterns in the ¹³C NMR spectrum. Mass spectrometry will show a molecular ion peak corresponding to the increased mass due to the four deuterium atoms.
Biological Context and Signaling Pathways
N-acetylindoxyl, the non-deuterated form of the title compound, is recognized as a metabolite in the tryptophan metabolic pathway.[6] Its biological significance is primarily understood through its enzymatic oxidation.
Acetylindoxyl Oxidase Pathway
In certain biological systems, particularly in plants, N-acetylindoxyl is a substrate for the enzyme acetylindoxyl oxidase (EC 1.7.3.2). This enzyme catalyzes the oxidation of N-acetylindoxyl to N-acetylisatin.[6][7]
Reaction: N-acetylindoxyl + O₂ → N-acetylisatin + H₂O[8]
Potential Role as an Auxin-like Molecule and in Peptidomimetics
Commercial suppliers have noted that 1-Acetyl-3-indoxyl is an auxin-like molecule and is used in the preparation of peptidomimetics, citing the work of Ferro, N. et al. (2006) and Le D. et al. (1996).[3] Auxins are a class of plant hormones that play crucial roles in plant growth and development. The "auxin-like" designation suggests that this molecule may interact with auxin signaling pathways. Its use in peptidomimetics indicates its potential as a scaffold in the design of molecules that mimic the structure and function of peptides, a common strategy in drug discovery. Further investigation into the cited literature is required to fully elucidate these applications.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its primary utility lies in its isotopic labeling, which facilitates detailed metabolic and pharmacokinetic studies that would be challenging with its non-deuterated analog. While specific experimental data for the deuterated compound is scarce, this guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and known biological context based on the available information for N-acetylindoxyl. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields.
References
- 1. clearsynth.com [clearsynth.com]
- 2. N-Acetylindoxyl|lookchem [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. EC 1.7.3.2 [iubmb.qmul.ac.uk]
- 8. EC 1.7.3.2 - acetylindoxyl oxidase. [ebi.ac.uk]
Technical Guide: Synthesis and Characterization of 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-3-indoxyl-d4, a deuterated analog of 1-acetyl-3-hydroxyindole. This compound serves as a valuable tool in medicinal chemistry and drug development, particularly in studies involving auxin-like molecules and the preparation of peptidomimetics.[1] The incorporation of deuterium (B1214612) can offer advantages such as improved metabolic stability and altered pharmacokinetic profiles, making isotopically labeled compounds like this compound essential for mechanistic and drug metabolism and pharmacokinetics (DMPK) studies. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on available information for the compound and its non-deuterated analogs.
Introduction
This compound (CAS No. 33025-60-4) is a stable isotope-labeled derivative of 1-acetyl-3-hydroxyindole.[2] Its chemical formula is C₁₀D₄H₅NO₂, and it has a molecular weight of approximately 179.21 g/mol .[2] The deuteration is specifically on the benzene (B151609) ring of the indole (B1671886) core.
Synonyms:
The primary application of this compound lies in its use as an internal standard in analytical methods and as a tracer in metabolic studies of related bioactive compounds.
Synthesis
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-Acetylindole-d4 from Indole-d5
This protocol is a representative procedure based on standard N-acetylation of indoles.
-
Materials:
-
Indole-d5
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Indole-d5 (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Acetylindole-d4.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Experimental Protocol: Synthesis of this compound from 1-Acetylindole-d4
This protocol is a representative procedure based on the oxidation of N-acetylindoles.
-
Materials:
-
1-Acetylindole-d4
-
N-Bromosuccinimide (NBS)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-Acetylindole-d4 (1.0 eq) in a mixture of tert-butanol and water at room temperature.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain this compound.
-
Characterization Data
Specific analytical data for this compound is not widely published. The following tables summarize the expected and known properties of the compound and its non-deuterated analog.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 33025-60-4 | [2] |
| Molecular Formula | C₁₀D₄H₅NO₂ | [2] |
| Molecular Weight | 179.21 g/mol | [2] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | |
| Melting Point | Not available. The non-deuterated analog (1-Acetyl-3-hydroxyindole, CAS 33025-60-4) has a reported melting point. | [3] |
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected data can be inferred from the structure and data for similar compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the non-deuterated protons. Key expected signals include the acetyl protons (singlet, ~2.2-2.6 ppm), the proton at the C2 position of the indole ring (singlet, ~7.0-7.5 ppm), and the hydroxyl proton (broad singlet, variable chemical shift). The aromatic protons on the benzene ring are replaced by deuterium, so their signals will be absent.
-
¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms. The carbons attached to deuterium will exhibit splitting due to C-D coupling.
Expected ¹H and ¹³C NMR Data (based on analogous compounds):
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~2.5 | s | -COCH₃ |
| ~7.2 | s | H-2 | |
| ~5.0 - 6.0 | br s | -OH | |
| ¹³C | ~24 | -C OCH₃ | |
| ~170 | -C O- | ||
| ~115 - 140 | Aromatic carbons | ||
| ~120 | C-2 | ||
| ~145 | C-3 |
3.2.2. Mass Spectrometry (MS)
The mass spectrum should confirm the molecular weight of the deuterated compound.
| Ion | Expected m/z |
| [M+H]⁺ | 180.09 |
| [M+Na]⁺ | 202.07 |
| [M-COCH₂]⁺ | 137.07 |
Experimental Workflows
The following diagram illustrates a general workflow for the quality control analysis of synthesized this compound.
Caption: Quality control workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While specific, published experimental data is limited, the provided protocols and expected characterization data serve as a valuable resource for researchers working with this and similar deuterated indole derivatives. The use of such isotopically labeled compounds is critical for advancing our understanding of the metabolism and mechanism of action of various drug candidates and bioactive molecules. Researchers are advised to consult commercial suppliers for detailed certificates of analysis for specific batches of this compound.
References
1-Acetyl-3-indoxyl-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Acetyl-3-indoxyl-d4, a deuterated analog of N-Acetyl-3-hydroxyindole. This document outlines its chemical properties, potential applications, and detailed experimental protocols. It is intended for use by researchers and professionals in the fields of medicinal chemistry, drug development, and plant biology.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 33025-60-4 | [1][2] |
| Molecular Weight | 179.209 g/mol | [1] |
| Molecular Formula | C₁₀H₅D₄NO₂ | [2] |
| Synonyms | 1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4 | [1] |
Chemical and Biological Profile
This compound is a deuterated form of N-acetyl-3-hydroxyindole, where four hydrogen atoms on the benzene (B151609) ring of the indole (B1671886) core have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard in mass spectrometry-based quantification.
The compound is described as an auxin-like molecule and a useful synthetic intermediate.[1][3] Its applications extend to the preparation of peptidomimetics.[1] Furthermore, the acetate (B1210297) derivative of this compound, this compound Acetate, is utilized in the synthesis of antimalarial agents and 5-HT6 receptor antagonists, highlighting its relevance in drug discovery.[4]
Experimental Protocols
Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Detailed Methodology:
-
Nitration of Indole-d5: Indole-d5 is subjected to nitration, typically using a nitrating agent such as nitric acid in a suitable solvent, to introduce a nitro group at the 2-position of the indole ring, yielding 2-Nitro-indole-d4.
-
Reduction to N-Hydroxy-indole-d4: The resulting 2-Nitro-indole-d4 is then reduced to form N-Hydroxy-indole-d4. This can be achieved using various reducing agents, such as tin(II) chloride in an acidic medium.
-
Acetylation: The final step involves the acetylation of N-Hydroxy-indole-d4 to yield this compound. This is typically carried out using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
Protocol for Assessing Auxin-Like Activity
Given its characterization as an auxin-like molecule, its effect on plant growth, particularly root development, can be assessed using established bioassays.[9][10]
Experimental Workflow for Auxin-Like Activity Assay
Caption: Workflow for evaluating the auxin-like activity of this compound.
Use in Peptidomimetic Synthesis
Indole derivatives are valuable scaffolds in the synthesis of peptidomimetics due to their rigid structure and ability to mimic peptide backbones or amino acid side chains.[11] this compound can be incorporated into peptide chains to introduce conformational constraints or to act as a surrogate for specific amino acid residues.
Logical Relationship in Peptidomimetic Synthesis
Caption: Incorporation of this compound into a peptidomimetic structure.
Signaling Pathways
Auxin Signaling Pathway
As an auxin-like molecule, this compound is expected to influence the canonical auxin signaling pathway in plants. This pathway is crucial for various aspects of plant growth and development.
Caption: The canonical auxin signaling pathway in plant cells.
5-HT6 Receptor Antagonist Signaling Pathway
The acetate derivative of this compound is used in the preparation of 5-HT6 receptor antagonists. These antagonists are being investigated for their potential in treating cognitive disorders. They are thought to modulate the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate.
Caption: Postulated mechanism of action for a 5-HT6 receptor antagonist.
Spectral Information
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl protons (a singlet around 2.0-2.5 ppm), the proton on the pyrrole (B145914) ring, and the remaining proton on the indole nitrogen. The aromatic region will be simplified due to the deuterium substitution.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the indole ring, and the methyl carbon of the acetyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the deuterated molecular weight. Fragmentation patterns are likely to involve the loss of the acetyl group and fragmentation of the indole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H or O-H stretching (if in tautomeric form), the C=O stretching of the acetyl group (around 1650-1700 cm⁻¹), and aromatic C=C stretching vibrations.[15]
This technical guide provides a comprehensive overview of this compound based on currently available information. Further experimental validation of the proposed protocols and spectral characteristics is recommended for specific research applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Acetyl-3-hydroxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the hormone Auxin (IAA), a Plant Growth Regulator - Science & Plants for Schools [saps.org.uk]
- 10. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 11. Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infrared Spectra of Some Indole and Pyrrole Compounds [jstage.jst.go.jp]
- 13. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Applications of Deuterated Indole Compounds in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Strength of a Single Neutron
The indole (B1671886) scaffold is one of the most prevalent heterocycles in nature and medicinal chemistry, forming the core of numerous bioactive molecules, including amino acids (tryptophan), neurotransmitters (serotonin), and hormones (melatonin).[1][2] In the quest to optimize drug performance, medicinal chemists employ various strategies, one of the most elegant being selective deuteration. A deuterated drug is a small molecule in which one or more hydrogen atoms (¹H) are replaced by their stable heavy isotope, deuterium (B1214612) (²H or D).[3]
This seemingly minor structural modification—the addition of a single neutron—can have profound effects on a molecule's behavior in a biological system.[4] The foundational principle behind this strategy is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[5][6][7]
This guide provides an in-depth technical overview of the primary applications of deuterated indole compounds, focusing on three key areas:
-
Improving Pharmacokinetic Properties: Leveraging the KIE to enhance metabolic stability and design better drugs.[8][9]
-
Analytical Internal Standards: Utilizing deuterated analogs as the gold standard for quantitative bioanalysis.[10][11]
-
Mechanistic Studies: Employing deuteration as a tool to elucidate chemical and enzymatic reaction mechanisms.[12][13]
Application 1: Improving Pharmacokinetic (PK) Properties
A primary challenge in drug development is overcoming rapid metabolic clearance, which can lead to poor bioavailability and short duration of action. Many oxidative metabolic reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme family, involve the cleavage of a C-H bond as a rate-limiting step.[5][14]
By strategically replacing hydrogen with deuterium at these metabolically labile sites on an indole compound, the rate of metabolism can be significantly reduced.[3][5] This slowdown can translate into a cascade of therapeutic benefits:
-
Enhanced Metabolic Stability: The most direct outcome is a slower rate of clearance, leading to an increased biological half-life (t½).[5][9][15]
-
Greater Drug Exposure: A longer half-life and reduced clearance result in a higher Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.[5]
-
Improved Dosing Profiles: Drugs that last longer in the body can be administered less frequently or at lower doses, which can improve patient compliance.[3][5][16]
-
Reduced Toxicity: Deuteration can alter metabolic pathways, reducing the formation of potentially toxic metabolites.[3][17] This can lead to an improved safety profile.[15]
The U.S. Food and Drug Administration (FDA) has recognized the unique properties of deuterated molecules, approving the first deuterated drug, deutetrabenazine, in 2017.[6][18][] The FDA often considers deuterated analogs to be distinct active moieties, making them eligible for New Chemical Entity (NCE) exclusivity, which provides significant commercial advantages.[20][21]
Data Presentation: Pharmacokinetics of Deuterated Melatonin (B1676174)
Melatonin is an endogenous indole hormone that regulates the sleep-wake cycle. Its use as a drug is limited by a short biological half-life. Deuterated versions have been studied to understand its pharmacokinetic profile.
| Parameter | D₇-Melatonin (Oral, 250 µg)[22] | D₇-Melatonin (IV, 23 µg)[22] | Typical Non-Deuterated Melatonin (Oral)[23] |
| Max. Plasma Conc. (Cmax) | 243.7 pg/mL (males)623.6 pg/mL (females) | - | Varies widely (e.g., ~101,163 pg/mL for 100 mg dose) |
| Time to Cmax (Tmax) | ~25-60 min (inferred) | - | ~15 - 210 min |
| Terminal Half-life (t½) | - | 36 min (males)41 min (females) | ~28 - 126 min |
| Total Body Clearance (CL) | - | 1.27 L/h/kg (males)1.18 L/h/kg (females) | Varies widely (e.g., 0.97 to 132.50 L/min) |
| Absolute Bioavailability | 8.6% (males)16.8% (females) | 100% (by definition) | ~9 - 33% |
Note: The data is compiled from different studies with varying doses and methodologies, preventing a direct head-to-head comparison. However, it illustrates the parameters measured in such pharmacokinetic studies.
Visualization: The Deuterium Kinetic Isotope Effect (KIE)
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound and its deuterated analog using liver microsomes.[5][24][25]
1. Objective: To compare the metabolic stability of a non-deuterated indole compound versus its deuterated analog by measuring their rate of depletion when incubated with liver microsomes and an NADPH regenerating system.[5]
2. Materials:
-
Test compounds (non-deuterated and deuterated stock solutions, e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat) from a commercial supplier.[5]
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[5]
-
Positive control compound (e.g., testosterone, verapamil).
-
Quenching solution: Ice-cold acetonitrile (B52724) containing a deuterated internal standard for LC-MS/MS analysis.[5][26]
-
96-well incubation plates and collection plates.
3. Procedure:
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.[5]
-
Prepare a microsomal suspension in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[5]
-
Prepare working solutions of the test compounds (non-deuterated and deuterated) and positive control in buffer to achieve a final incubation concentration of, for example, 1 µM.
-
Pre-warm the microsomal suspension and NADPH regenerating system separately to 37°C for ~10 minutes.[5]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
To initiate the reaction, add the NADPH regenerating system to all wells except for the "no-cofactor" control wells.
-
Immediately add the test compound working solutions to their respective wells. This marks time point T=0.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the ice-cold quenching solution.[26]
-
The quenching solution stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
For each time point, calculate the peak area ratio of the analyte to the internal standard.[26]
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[26]
-
Plot the natural logarithm (ln) of the percent remaining versus time.[5]
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[5]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[5]
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to quantify the improvement in metabolic stability.[5]
Application 2: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), accuracy and precision are paramount. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for use as internal standards (IS).[10][11] Deuterated indole compounds, such as melatonin-d4 (B20853) and serotonin-d4, are ideal for quantifying their endogenous or administered non-deuterated counterparts.[27][28][29]
An ideal internal standard must mimic the analyte of interest as closely as possible through all stages of analysis—sample preparation, chromatography, and detection—to correct for variability.[10][11]
Advantages of Deuterated Internal Standards:
-
Identical Physicochemical Properties: A deuterated standard is chemically identical to the analyte, ensuring it has the same extraction recovery, chromatographic retention time (co-elution), and ionization response in the mass spectrometer.[10][11]
-
Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices that can interfere with the ionization of an analyte, causing ion suppression or enhancement.[30] Since a co-eluting SIL-IS experiences the same matrix effects, it provides highly accurate normalization of the analyte's signal.[10][26]
-
Compensation for Variability: They effectively correct for procedural variations, including inconsistent sample extraction, pipetting errors, and fluctuations in injection volume or instrument response.[10][11][31]
-
Improved Method Robustness: The use of a SIL-IS significantly enhances the accuracy, precision, and reliability of a bioanalytical method, which is critical for regulatory submissions to agencies like the FDA and EMA.[11][30][32]
Visualization: Bioanalytical Workflow with a Deuterated IS
Experimental Protocol: Validation of a Bioanalytical Method
This protocol outlines key steps for validating an LC-MS/MS method for an indole analyte using its deuterated analog as the internal standard, in line with FDA and ICH M10 guidelines.[32]
1. Objective: To demonstrate that a bioanalytical method is accurate, precise, and reliable for the quantitative determination of an indole analyte in a specific biological matrix.
2. Materials:
-
Analyte and deuterated internal standard (IS) of known purity.
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.[32]
-
Standard lab equipment for preparing stock solutions, calibration standards (CS), and quality control (QC) samples.
-
Validated LC-MS/MS system.
3. Key Validation Parameters & Procedures:
-
Stock Solution Preparation and Stability:
-
Selectivity:
-
Protocol: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the IS at their respective retention times.[32]
-
Acceptance: Response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
-
-
Calibration Curve:
-
Protocol: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. Add the deuterated IS working solution to each standard.[32]
-
Process and analyze the standards. Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model (e.g., weighted linear regression).[32]
-
Acceptance: At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).
-
-
Accuracy and Precision:
-
Protocol: Analyze QC samples (typically at LLOQ, low, medium, and high concentrations) in replicate (n≥5) across multiple runs and days.
-
Acceptance: For each QC level, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).
-
-
Matrix Effect:
-
Protocol: Assess the impact of matrix components on analyte ionization. Prepare two sets of samples from at least six matrix sources:
-
Set A: Extract blank matrix, then spike with analyte and IS post-extraction.
-
Set B: Spike analyte and IS in a neat (clean) solution at the same concentrations.[32]
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The IS-normalized MF is calculated to assess the variability.[32]
-
Acceptance: The CV of the IS-normalized matrix factor should be ≤15%.[32]
-
-
Recovery:
-
Protocol: Compare the analyte peak area from extracted samples (pre-spiked) to that of post-extraction spiked samples to determine the efficiency of the extraction process.
-
Acceptance: Recovery should be consistent and reproducible across QC levels.
-
Application 3: Elucidating Reaction Mechanisms
The KIE is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions.[13] If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down, resulting in a "primary" KIE (typically kH/kD > 2).[7] If no significant rate change is observed, it suggests that C-H bond cleavage is not part of the rate-limiting step.
A specific example involving an indole compound is the study of the enzymatic decomposition of L-tryptophan. Researchers investigated the kinetic isotope effects by deuterating the 4- and 5-positions of the indole ring to probe the mechanism of the enzyme tryptophanase.[33] Such studies are crucial for understanding enzyme function and designing inhibitors.
Visualization: Logic of KIE in Mechanistic Studies
Synthesis of Deuterated Indole Compounds
The preparation of deuterated indoles is crucial for all the applications described. While multi-step synthesis from deuterated starting materials is possible, a more practical and efficient method for many indole compounds is a direct acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.[1][34]
Experimental Protocol: General Procedure for Acid-Catalyzed H-D Exchange
This generalized protocol is based on published methods for the deuteration of substituted indoles.[1][34][35][36]
1. Objective: To replace exchangeable protons on the indole ring with deuterium atoms using a deuterated acid catalyst.
2. Materials:
-
Indole substrate.
-
Sealed reaction vessel or NMR tube suitable for heating.
-
Saturated aqueous NaHCO₃ solution for quenching.
-
Organic solvent for extraction (e.g., Et₂O, EtOAc).
-
Anhydrous Na₂SO₄ or MgSO₄ for drying.
3. Procedure (for 3-substituted indoles):
-
Dissolve the 3-substituted indole substrate in a deuterated solvent (e.g., CD₃OD) in a sealed tube. A typical concentration is 0.1 M.[1]
-
Add the deuterated acid catalyst. For example, a solution of 20 wt % D₂SO₄ in CD₃OD can be used.[1][35]
-
Seal the vessel and heat the reaction mixture. Typical conditions are 60–90 °C.[34][35]
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the proton signals corresponding to the exchangeable positions on the indole ring.
-
Once the desired level of deuterium incorporation is achieved, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a saturated aqueous NaHCO₃ solution to quench the acid catalyst.[1]
-
Extract the aqueous mixture with an organic solvent (e.g., Et₂O) multiple times.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deuterated indole product.[1]
4. Characterization:
-
Confirm the degree and position of deuterium incorporation using ¹H NMR (by disappearance of signals) and Mass Spectrometry (by the increase in molecular weight).
Conclusion and Future Outlook
Deuterated indole compounds represent a powerful and versatile tool in modern pharmaceutical science. The strategic replacement of hydrogen with deuterium offers a validated approach to significantly improve the pharmacokinetic profiles of drug candidates, leading to more effective and safer medicines.[8][20] As stable isotope-labeled internal standards, they are indispensable for the generation of high-quality, reproducible data in regulated bioanalysis.[10][30] Furthermore, their application in mechanistic studies continues to provide fundamental insights into the behavior of biological and chemical systems.
As synthetic methods become more sophisticated and our understanding of metabolic pathways deepens, the "deuterium switch" will continue to be an integral strategy in drug discovery and development, extending the life and improving the properties of existing drugs and giving rise to novel, best-in-class therapies built upon the simple, yet profound, strength of the C-D bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN111533676B - A kind of deuterium synthesis method of indole compounds - Google Patents [patents.google.com]
- 3. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Deuterated Compounds [simsonpharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. salamandra.net [salamandra.net]
- 21. bioscientia.de [bioscientia.de]
- 22. Bioavailability of melatonin in humans after day-time administration of D(7) melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nuvisan.com [nuvisan.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. benchchem.com [benchchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. caymanchem.com [caymanchem.com]
- 30. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 31. scispace.com [scispace.com]
- 32. benchchem.com [benchchem.com]
- 33. The kinetic and solvent deuterium isotope effects in the 4- and 5-positions of the indole ring on the enzymatic decomposition of L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 1-Acetyl-3-indoxyl-d4 in Modern Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the quest for precision and accuracy in understanding metabolic pathways is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique in this pursuit. The power of this technique is significantly amplified by the strategic use of stable isotope-labeled compounds. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of 1-Acetyl-3-indoxyl-d4 in metabolic studies, with a focus on its role as an internal standard.
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are invaluable tools for quantitative accuracy.[1][2][3] this compound is a deuterated analog of N-acetyl-3-hydroxyindole. Its significance lies in its structural similarity to endogenous metabolites derived from tryptophan, such as indoxyl sulfate (B86663), a key uremic toxin.
Core Application: The Gold Standard Internal Standard
One of the most critical applications of deuterated compounds like this compound is their use as internal standards (IS) in quantitative mass spectrometry.[1][4] The underlying principle is that a deuterated analog of the analyte of interest is chemically and physically almost identical to the non-deuterated analyte.[1] This means it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1] However, due to the mass difference, it can be distinguished by the mass spectrometer. By adding a known amount of the deuterated internal standard to each sample, it is possible to correct for variations that can occur during the analytical workflow, such as sample preparation losses and matrix effects.[1]
The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard for quantitative bioanalysis.[4] Its ability to closely mimic the behavior of the analyte throughout the analytical process makes it superior to other types of internal standards, especially in complex biological matrices.[4]
Metabolic Pathway Context: Tryptophan Metabolism and Uremic Toxins
This compound finds its primary application in the study of metabolites originating from the dietary amino acid tryptophan. Gut microbiota metabolize tryptophan to produce indole.[5][6][7] Indole is then absorbed and transported to the liver, where it undergoes hydroxylation by cytochrome P450 enzymes, primarily CYP2E1, to form indoxyl (3-hydroxyindole).[5][7][8] Subsequently, indoxyl is sulfonated by sulfotransferase 1A1 (SULT1A1) to form indoxyl sulfate.[5][6]
Indoxyl sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal failure.[6][7] Accurate quantification of indoxyl sulfate and related metabolites is crucial for diagnosing and monitoring CKD. Given the structural similarity, this compound serves as an ideal internal standard for the quantification of these tryptophan-derived metabolites.
Experimental Protocols
The use of this compound as an internal standard is central to LC-MS/MS methods for quantifying tryptophan metabolites in biological matrices. Below are representative experimental protocols.
Sample Preparation: Protein Precipitation
A common method for extracting small molecules from plasma or serum is protein precipitation.
-
Spiking: To a 50 µL aliquot of the biological sample (e.g., plasma, serum), add a known and constant amount of this compound solution (the internal standard).[5]
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (ACN) containing 0.1% formic acid to precipitate proteins.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[4][5]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[4][5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an LC vial for analysis, avoiding disturbance of the protein pellet.[4]
-
Dilution (if necessary): The supernatant may be diluted further before injection into the LC-MS/MS system.[5]
LC-MS/MS Analysis
The prepared sample is then analyzed by LC-MS/MS. The following table summarizes typical parameters.
| Parameter | Typical Setting |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-based gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (e.g., indoxyl sulfate) and the internal standard (this compound).
Data Presentation and Quantification
The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the known concentrations of calibration standards to generate a calibration curve.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Indoxyl Sulfate | Value | Value |
| This compound (IS) | Value + 4 | Value |
Note: Specific m/z values would be determined during method development.
Spiking Concentration Considerations
The choice of the internal standard's spiking concentration is a critical step in method development. The ideal concentration should provide a robust and reproducible signal that is within the linear range of the instrument and does not cause detector saturation.
| Biological Matrix | Recommended Starting Spiking Concentration |
| Plasma / Serum | 10 - 100 ng/mL[9] |
| Urine | 50 - 500 ng/mL[9] |
| Tissue Homogenate | 20 - 200 ng/mL[9] |
These are starting points and require optimization based on instrument sensitivity and expected analyte concentrations.[9]
Conclusion
This compound is an indispensable tool in modern metabolic research, particularly in the quantitative analysis of tryptophan-derived metabolites like indoxyl sulfate. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of LC-MS/MS data, which is crucial for advancing our understanding of diseases such as chronic kidney disease and for the development of new therapeutic interventions. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in metabolic studies, empowering researchers to achieve high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuteration - ThalesNano [thalesnano.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Application of 1-Acetyl-3-indoxyl-d4 in Analytical Chemistry
Introduction
This compound is a deuterated derivative of 1-acetyl-3-indoxyl. While the initial hypothesis might consider its role as a derivatizing agent, a comprehensive review of available scientific literature and chemical databases indicates that its primary and most valuable application in an analytical setting is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in conjunction with mass spectrometry (MS). This guide provides an in-depth exploration of this application, offering detailed methodologies and practical insights for researchers in drug development and various scientific fields.
The use of deuterated compounds as internal standards is a cornerstone of modern quantitative bioanalysis.[1][2] By introducing a known quantity of the deuterated analog of an analyte into a sample at an early stage, it is possible to correct for variability throughout the entire analytical workflow, from sample extraction to instrument response.[1][2] This approach significantly enhances the accuracy and precision of quantification.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅D₄NO₂ | [3] |
| Molecular Weight | 179.21 g/mol | [3] |
| Synonyms | 1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4 | [4] |
| Appearance | Neat | [4] |
Core Application: this compound as a Stable Isotope-Labeled Internal Standard
The molecular structure of this compound, being chemically identical to its non-deuterated counterpart except for the presence of deuterium (B1214612) atoms, makes it an ideal internal standard.[1] It will co-elute with the analyte during chromatographic separation and exhibit the same ionization efficiency in the mass spectrometer's ion source.[1] This co-elution and co-ionization behavior is critical for accurate quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if there are fluctuations in sample preparation or instrument performance.
The logical workflow for utilizing a deuterated internal standard is depicted in the diagram below.
Figure 1: A generalized workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard
The following is a detailed, representative protocol for the quantification of a hypothetical analyte, "Analyte X" (structurally analogous to 1-acetyl-3-indoxyl), in human plasma using a UPLC-MS/MS system.
1. Materials and Reagents
-
Human plasma (with anticoagulant)
-
This compound (Internal Standard)
-
Analyte X (Reference Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Standard and QC Samples
-
Prepare stock solutions of Analyte X and this compound in methanol.
-
Prepare calibration standards by spiking appropriate amounts of Analyte X stock solution into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
The following tables outline the suggested starting conditions for the chromatographic separation and mass spectrometric detection. These parameters should be optimized for the specific instrumentation and analyte.
Table 1: UPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
The specific MRM transitions for the analyte and internal standard must be determined by infusing the individual compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | To be determined | To be determined | To be optimized |
| This compound | 180.1 | To be determined | To be optimized |
Signaling Pathway Context: Tryptophan Metabolism
Indoxyl derivatives are metabolites of the amino acid tryptophan. The analysis of these compounds is crucial in various research areas, including the study of gut microbiome metabolism and its impact on human health. The diagram below illustrates a simplified overview of the tryptophan metabolism pathway leading to the formation of indoxyl.
Figure 2: Simplified pathway of tryptophan metabolism to indoxyl sulfate.
This compound is a valuable tool for analytical scientists, not as a derivatizing agent, but as a high-quality stable isotope-labeled internal standard. Its use in LC-MS/MS-based quantitative methods allows for the development of robust, accurate, and precise assays for the determination of 1-acetyl-3-indoxyl and related compounds in complex biological matrices. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their analytical workflows, contributing to advancements in drug development and a deeper understanding of biochemical pathways.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods [mdpi.com]
Understanding Auxin-Like Molecules: A Technical Guide for Researchers
Introduction
Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development. The primary native auxin, indole-3-acetic acid (IAA), governs processes ranging from cell elongation and division to organ patterning and responses to environmental stimuli.[1][2][3] The study of auxin and the development of synthetic auxin-like molecules have been instrumental in advancing our understanding of plant biology and have led to significant applications in agriculture and biotechnology.[4][5]
This technical guide provides an in-depth overview of auxin-like molecules for researchers, scientists, and drug development professionals. It covers the core signaling pathway, quantitative data on the activity of various auxinic compounds, detailed experimental protocols for their study, and the structure-activity relationships that dictate their biological function.
The Core Auxin Signaling Pathway
The nuclear auxin signaling pathway is elegantly simple in its core components, yet capable of producing a vast array of specific transcriptional responses. This modularity arises from the existence of large gene families for each core component, allowing for combinatorial interactions that vary with cellular and environmental context.[1][6] The central players in this pathway are the F-box TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][7]
At low auxin concentrations, Aux/IAA proteins heterodimerize with ARF transcription factors that are bound to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.[8][9][10] This interaction prevents the ARFs from activating gene expression. Many Aux/IAA proteins recruit TOPLESS (TPL) and TPL-related co-repressors, which in turn interact with histone deacetylases to induce a repressive chromatin state.[1]
When intracellular auxin levels rise, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the degron motif within domain II of the Aux/IAA repressor.[1][11] TIR1/AFB proteins are the substrate-recognition subunits of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][10] The auxin-induced formation of the TIR1/AFB-auxin-Aux/IAA co-receptor complex leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[2][9][11] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of downstream auxin-responsive genes, ultimately leading to a physiological response.[1][8]
Quantitative Data on Auxin-Like Molecules
The biological activity of natural and synthetic auxins can be quantified through various bioassays. Key parameters include binding affinities to the TIR1/AFB co-receptors and the effective concentrations required to elicit a physiological response. Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, which appears to be largely determined by the specific Aux/IAA protein involved.[12][13]
Table 1: Binding Affinities of IAA for TIR1/AFB-Aux/IAA Co-receptor Complexes
| TIR1/AFB Protein | Aux/IAA Protein | Dissociation Constant (KD) (nM) |
| TIR1 | IAA7 | 35 ± 5 |
| TIR1 | IAA7 (DII peptide) | 65 ± 10 |
| AFB5 | IAA7 | 23 ± 3 |
Data compiled from in vitro binding assays using purified proteins. The affinity can vary depending on the specific proteins and experimental conditions.[12]
Synthetic auxins, often used as herbicides, are designed to be more stable than native IAA and can overstimulate the auxin signaling pathway, leading to uncontrolled growth and eventually plant death in susceptible species.[4][14] The effectiveness of these compounds is often measured by their 50% effective concentration (EC50) in various bioassays.
Table 2: Biological Activity of Natural and Synthetic Auxins in Root Elongation Inhibition Assay
| Compound | Chemical Class | EC50 for Root Growth Inhibition (µM) |
| Indole-3-acetic acid (IAA) | Indolecarboxylic acid | ~0.1 |
| 1-Naphthaleneacetic acid (NAA) | Naphthylacetic acid | ~0.05 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxycarboxylic acid | ~0.15 |
| Picloram | Pyridinecarboxylic acid | ~0.03 |
| Dicamba | Benzoic acid | ~0.2 |
Note: EC50 values are approximate and can vary significantly between plant species and experimental conditions.
Key Experimental Protocols
A variety of bioassays are employed to quantify auxin activity and to screen for novel auxin-like or anti-auxin molecules.[15][16] Below are detailed methodologies for two common and fundamental assays.
Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a cornerstone of auxin research, leveraging the fact that exogenous auxin inhibits primary root elongation in a dose-dependent manner.[17] It is a high-throughput method for assessing the auxin activity of chemical compounds.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar (B569324)
-
Petri dishes (square or round)
-
Sterilization reagents (e.g., 70% ethanol (B145695), bleach solution)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute incubation in a 50% bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.[18]
-
Stratification: Resuspend the sterilized seeds in sterile 0.1% agar solution and store at 4°C in the dark for 2-3 days to synchronize germination.[18]
-
Plate Preparation: Prepare MS agar plates (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH 5.7). After autoclaving and cooling the medium to approximately 50-60°C, add the test compounds to achieve the desired final concentrations. A solvent control (e.g., DMSO) plate must be included.
-
Seed Plating: Pipette the stratified seeds in a single line onto the surface of the prepared agar plates.
-
Incubation: Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Acquisition: After 5-7 days of growth, place the plates on a flatbed scanner or use a digital camera to capture high-resolution images.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 15-20 seedlings per treatment. Calculate the average root length and standard deviation. Plot the percentage of root growth inhibition relative to the solvent control against the compound concentration to determine the EC50 value.
DR5::GUS/LUC Reporter Assay
The DR5 promoter is a synthetic promoter containing multiple repeats of the TGTCTC Auxin Response Element (ARE).[10] It is widely used to create transcriptional reporter lines (e.g., DR5::GUS or DR5::LUC) that allow for the visualization and quantification of auxin response in tissues.
Materials:
-
Transgenic Arabidopsis seedlings carrying a DR5 reporter construct (e.g., DR5::GUS).
-
Multi-well plates (e.g., 96-well).
-
Liquid MS medium.
-
Test compounds.
-
For GUS: GUS staining solution (containing X-Gluc), followed by an ethanol series for chlorophyll (B73375) removal.
-
For Luciferase (LUC): Luciferin (B1168401) substrate and a luminometer.
Methodology:
-
Seedling Growth: Grow sterile DR5 reporter seedlings in liquid MS medium in multi-well plates for 5-7 days under controlled conditions.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., IAA) and a solvent control. Incubate for a defined period (e.g., 6-24 hours).
-
GUS Staining (Endpoint Assay):
-
Submerge the seedlings in GUS staining solution and incubate at 37°C for several hours to overnight.
-
Remove the staining solution and clear the chlorophyll from the tissues by washing with an ethanol series (e.g., 70%, 90%, 100%).
-
Visualize the blue staining pattern using a stereomicroscope. The intensity and location of the blue color indicate the strength and location of the auxin response.
-
-
Luciferase Imaging (Kinetic Assay):
-
Add luciferin substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer or a sensitive camera setup.
-
Quantify the light output to determine the level of DR5 promoter activation. This method allows for kinetic measurements of the auxin response over time.
-
Structure-Activity Relationship (SAR) of Auxin-Like Molecules
The biological activity of auxin analogs is highly dependent on their chemical structure. Decades of research have established several key features necessary for a molecule to exhibit auxinic activity. These studies are crucial for designing novel synthetic auxins with specific properties, such as enhanced stability, selectivity, or tissue-specific action.
A classic example is the SAR of phenoxyacetic acid herbicides like 2,4-D. Key structural requirements have been identified through the synthesis and testing of numerous analogs.[19][20][21]
Key SAR Findings for 2,4-D Analogs:
-
Carboxylic Acid Group: A carboxylic acid side chain (or a group that can be metabolized to one) is essential for activity. The length of this chain is critical; extending it with an even number of carbons is often tolerated, while an odd number can reduce or abolish activity.[20][21]
-
Aromatic Ring: An unsaturated ring system is required.
-
Ring Substitutions: The position and nature of substituents on the aromatic ring are crucial. For 2,4-D, a halogen (chlorine) at the 4-position of the aromatic ring is important for high auxinic activity.[19][20][21] A halogen at the 3-position is tolerated but generally results in reduced activity.[20][21] Substitution at the 2-position is also important for activity.
These structural features correlate well with the ability of the analogs to bind effectively within the auxin-binding pocket of the TIR1/AFB co-receptors.[19][20]
Conclusion
The study of auxin-like molecules continues to be a vibrant field of research, driven by the dual goals of understanding fundamental plant biology and developing new tools for agriculture. The core signaling pathway, while well-established, still holds complexities in the combinatorial interactions of its components. The quantitative analysis of synthetic auxins through robust bioassays, coupled with a deep understanding of their structure-activity relationships, provides a powerful platform for the rational design of next-generation herbicides, plant growth regulators, and chemical probes to further dissect the intricate network of auxin signaling. This guide provides a foundational framework for professionals entering or working in this dynamic area.
References
- 1. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 3. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. What is Auxin bioassay? - askIITians [askiitians.com]
- 17. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Technical Guide: 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a preliminary technical overview of 1-Acetyl-3-indoxyl-d4, a deuterated analog of N-acetyl-3-hydroxyindole. This guide collates available data on its chemical properties, potential synthetic routes, analytical methodologies, and biological context, aimed at supporting research and development activities.
Core Chemical Data
This compound is a stable-isotope labeled form of 1-Acetyl-3-indoxyl, where four hydrogen atoms on the benzene (B151609) ring of the indole (B1671886) nucleus have been replaced by deuterium (B1214612). This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and for studying metabolic pathways.
| Property | Value | Citations |
| Chemical Name | This compound | |
| Synonyms | 1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4 | [1] |
| CAS Number | 33025-60-4 | [1] |
| Molecular Formula | C₁₀D₄H₅NO₂ | [1] |
| Molecular Weight | 179.209 g/mol | [1] |
| Appearance | Neat | [1] |
Experimental Protocols
Synthesis of this compound (Proposed)
Step 1: Deuteration of Indole (General Method)
A common method for deuterating indoles is through acid-catalyzed hydrogen-deuterium exchange. This can be achieved by treating the indole starting material with a strong deuterated acid in a deuterated solvent.
-
Reagents: Indole, Deuterated sulfuric acid (D₂SO₄), Deuterated methanol (B129727) (CD₃OD).
-
Procedure (General):
-
Dissolve the indole compound in deuterated methanol.
-
Add a catalytic amount of deuterated sulfuric acid.
-
Heat the mixture in a sealed vessel at an elevated temperature (e.g., 60-90°C) to facilitate the H-D exchange on the aromatic ring.
-
Monitor the reaction progress by ¹H NMR to confirm the disappearance of aromatic proton signals.
-
Upon completion, neutralize the reaction mixture and extract the deuterated indole with an organic solvent.
-
Purify the product using standard techniques like column chromatography.
-
Step 2: Acetylation of Deuterated 3-hydroxyindole
Following the synthesis of the deuterated indole core, the final acetylation step can be performed.
-
Reagents: Deuterated 3-hydroxyindole, Acetic anhydride (B1165640), Base (e.g., triethylamine (B128534) or pyridine).
-
Procedure (General):
-
Dissolve the deuterated 3-hydroxyindole in a suitable aprotic solvent.
-
Add a slight excess of acetic anhydride and a base to catalyze the reaction.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product.
-
Purify the final product, this compound, by crystallization or chromatography.
-
A multi-step synthesis for the non-deuterated N-Acetyl-3-hydroxyindole has been reported, starting from N-(2-carboxyphenyl)glycine with triethylamine, followed by treatment with water and sodium persulfate in ethanol.[2]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detection, typically in the range of 254-280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent and filter through a 0.22 µm or 0.45 µm filter before injection.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the identity and isotopic purity of this compound.
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.
-
Expected Molecular Ion: Due to the four deuterium atoms, the [M+H]⁺ ion is expected at m/z 180.2.
-
Fragmentation Analysis: While specific fragmentation data for the d4-labeled compound is not available, the fragmentation of the non-deuterated analog would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and potentially the hydroxyl group. For the deuterated compound, the core indole-d4 fragment would be observed.
Biological Context and Signaling Pathways
Metabolic Pathway
1-Acetyl-3-indoxyl is a metabolite in the tryptophan pathway. It is a substrate for the enzyme acetylindoxyl oxidase, which catalyzes its oxidation to N-acetylisatin.[3][4] This enzymatic reaction is a key step in the catabolism of tryptophan. The deuterated form, this compound, can be used as a tracer to study the kinetics and mechanism of this metabolic conversion.
Auxin-like Activity
Indole derivatives, including 1-Acetyl-3-indoxyl, are known to possess auxin-like activity, meaning they can mimic the effects of the plant hormone auxin (indole-3-acetic acid, IAA).[1] Auxins are crucial for various aspects of plant growth and development. The signaling pathway for auxins is complex and involves the regulation of gene expression through the degradation of transcriptional repressors.
The potential of this compound as an auxin-like molecule suggests its utility in studying plant physiology and developing new plant growth regulators. Its deuteration allows for precise tracking and quantification in plant tissues.
Experimental Workflow for Analysis
A typical experimental workflow for the analysis of this compound in a biological matrix would involve extraction, purification, and subsequent analysis by LC-MS.
Conclusion
This compound is a valuable research tool for scientists in various fields. Its deuterated nature makes it ideal for use as an internal standard and for metabolic flux analysis. The preliminary information provided in this guide serves as a starting point for researchers interested in utilizing this compound. Further investigation is warranted to establish detailed synthetic protocols and to fully characterize its analytical properties and biological activities.
References
Methodological & Application
Application Note: Quantification of Analytes Using 1-Acetyl-3-indoxyl-d4 as an Internal Standard in LC-MS
AN-001 | For Research Use Only
Abstract
This application note details a generalized methodology for the use of 1-Acetyl-3-indoxyl-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of target analytes in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component for achieving accurate and precise quantification by correcting for variations in sample preparation and matrix effects during analysis[1]. This document provides a foundational protocol for sample preparation, chromatographic separation, and mass spectrometric detection that can be adapted for specific analytes of interest.
Introduction
In quantitative bioanalysis by LC-MS, the use of an appropriate internal standard (IS) is essential to compensate for the variability inherent in the analytical process, including sample extraction, and potential ion suppression or enhancement in the mass spectrometer. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS because they co-elute with the analyte and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z)[1].
This compound is a deuterated analog of 1-acetyl-3-indoxyl. While specific applications for this compound are not extensively documented in the provided search results, its structural similarity to indoxyl sulfate (B86663), a significant uremic toxin, suggests its potential utility in metabolic and pharmacokinetic studies of related indole-containing compounds. The protocols and data presented here are based on established methods for similar molecules, such as indoxyl sulfate and its deuterated internal standards[2][3][4][5].
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of a target analyte from a biological matrix (e.g., plasma, serum) using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Target Analyte
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Biological Matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
-
Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a predetermined amount of this compound working solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a suitable starting point[3].
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Flow Rate: 0.45 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 30°C[3]
-
Gradient: A gradient elution should be optimized to ensure separation of the analyte from matrix components. A representative gradient is provided in the table below.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), polarity (positive or negative) to be optimized for the specific analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ion m/z values for both the analyte and this compound must be determined by direct infusion and optimization.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data and LC gradient conditions for a typical analysis.
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 80 | 20 |
| 1.0 - 1.7 | 20 | 80 |
| 1.7 - 1.8 | 5 | 95 |
| 1.8 - 3.4 | 5 | 95 |
| 3.5 - 5.5 | 80 | 20 |
This is an example gradient and should be optimized for the specific analyte.[3]
Table 2: Hypothetical Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
Visualizations
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis Using 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-indoxyl-d4 is a deuterated analog of 1-acetyl-3-indoxyl, a derivative of indoxyl. In the context of quantitative bioanalysis, its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the determination of tryptophan-derived uremic toxins, most notably indoxyl sulfate (B86663), in biological matrices. The structural similarity between this compound and indoxyl sulfate, coupled with its mass difference, makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of indoxyl sulfate in human serum or plasma. The provided methodologies are based on established and validated LC-MS/MS methods for indoxyl sulfate, adapted for the use of this compound as the internal standard.
Analyte of Interest: Indoxyl Sulfate
Indoxyl sulfate is a prominent uremic toxin that accumulates in the body during chronic kidney disease (CKD).[1][2][3] It is a product of tryptophan metabolism by intestinal bacteria, followed by sulfation in the liver. Elevated levels of indoxyl sulfate are associated with the progression of renal failure and cardiovascular complications in CKD patients. Accurate and precise quantification of indoxyl sulfate in biological fluids is crucial for clinical research and the development of therapeutic interventions.
Signaling Pathway
The metabolic pathway leading to the formation of indoxyl sulfate and other tryptophan-derived uremic toxins is a key area of research in nephrology and drug development. The pathway involves both host and microbial enzymes.
Experimental Protocols
The following protocols describe a validated LC-MS/MS method for the quantification of indoxyl sulfate in human serum or plasma using this compound as an internal standard.
Materials and Reagents
-
Indoxyl sulfate potassium salt (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum/plasma (blank and study samples)
Preparation of Stock and Working Solutions
-
Indoxyl Sulfate Stock Solution (1 mg/mL): Accurately weigh 1 mg of indoxyl sulfate potassium salt and dissolve it in 1 mL of ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Indoxyl Sulfate Working Solutions (for calibration curve): Serially dilute the indoxyl sulfate stock solution with 50% methanol/water to prepare working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation
The following workflow outlines the protein precipitation method for sample preparation.
LC-MS/MS Method
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Indoxyl Sulfate: 212.0 -> 80.0, 212.0 -> 132.0 This compound (as Indoxyl-d4): 216.0 -> 80.0, 216.0 -> 136.0 (Note: The acetyl group may be lost in the ion source, leading to the detection of indoxyl-d4 sulfate) |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables summarize the expected performance of the described LC-MS/MS method, based on validated methods for indoxyl sulfate using deuterated internal standards.[3]
Calibration Curve
| Analyte | Calibration Range (µg/mL) | r² |
| Indoxyl Sulfate | 0.1 - 100 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Medium | 15 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
Method Detection and Quantification Limits
| Parameter | Value (µg/mL) |
| LLOQ | 0.1 |
| LOD | 0.03 |
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of indoxyl sulfate in biological matrices by LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate a robust and reliable bioanalytical method. The use of this internal standard will contribute to the generation of high-quality data in studies investigating the role of uremic toxins in disease and the development of new therapeutic strategies.
References
Application Notes and Protocols for the Quantification of Indoxyl Sulfate in Plasma using 1-Acetyl-3-indoxyl-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl sulfate (B86663) is a key uremic toxin that accumulates in the plasma of patients with chronic kidney disease (CKD). Its quantification in plasma is crucial for monitoring disease progression and the effectiveness of therapeutic interventions. This document provides a detailed protocol for the determination of indoxyl sulfate in plasma samples using a stable isotope-labeled internal standard, 1-Acetyl-3-indoxyl-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
This protocol is based on established methods for indoxyl sulfate quantification and has been adapted for the use of this compound as an internal standard.[1][2][3]
Materials and Reagents
-
Analytes and Internal Standard:
-
Indoxyl sulfate potassium salt
-
This compound
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (for calibration and quality control samples)
-
Preparation of Stock and Working Solutions
-
Indoxyl Sulfate Stock Solution (1 mg/mL): Accurately weigh 1 mg of indoxyl sulfate and dissolve it in 1 mL of ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.[2]
-
Working Solutions: Prepare a series of working standard solutions of indoxyl sulfate by serially diluting the stock solution with ultrapure water. Prepare a working internal standard solution by diluting the IS stock solution with acetonitrile to the desired concentration (e.g., 0.2 mg/L).[2] All stock and working solutions should be stored at -20°C to -80°C and protected from light.[1][2]
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 500 µL of the protein precipitation solution (acetonitrile containing the internal standard, this compound, at 0.2 mg/L).[2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tubes at 13,400 x g for 15 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
For total indoxyl sulfate analysis, dilute the supernatant 10-fold with water before injection into the LC-MS/MS system.[2]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that may require optimization for your specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.45 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 30°C.[2]
-
Gradient Elution:
-
0–1 min: 80% A
-
1.0–1.7 min: 80%–20% A
-
1.7–1.8 min: 20%–5% A
-
1.8–3.4 min: 5% A
-
3.5 min: 80% A
-
Total run time: 5.5 min[2]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.[3]
-
MRM Transitions (to be optimized):
Data Presentation
The following tables summarize typical performance characteristics of methods for indoxyl sulfate analysis.
Table 1: Calibration Curve and Quality Control Sample Concentrations
| Level | Indoxyl Sulfate Concentration (mg/L) |
| Calibration Standard 1 | 0.2 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 1.0 |
| Calibration Standard 4 | 2.0 |
| Calibration Standard 5 | 5.0 |
| Quality Control 1 (Low) | 0.2 |
| Quality Control 2 (Medium) | 2.0 |
| Quality Control 3 (High) | 4.0 |
Data adapted from a similar analytical method.[2]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.0 µM |
| Within-day Precision (%RSD) | ≤ 4.0% |
| Between-day Precision (%RSD) | ≤ 4.3% |
| Accuracy | 97.7% to 107.3% |
| Mean Extraction Recovery | 89.4% to 91.3% |
Data compiled from similar analytical methods.[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Logical Relationship of Method Components
Caption: Relationship between key components of the analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isotope-Labeled Indoxyl Derivatives in Urine Metabolite Analysis
Application Notes for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolites in urine is a critical aspect of clinical diagnostics, disease monitoring, and drug development. One metabolite of significant interest is indoxyl sulfate (B86663), a uremic toxin that accumulates in the body with declining renal function. The analysis of indoxyl sulfate in urine provides valuable insights into kidney disease progression and the efficacy of therapeutic interventions. To achieve the high accuracy and precision required in these analyses, stable isotope-labeled internal standards are indispensable. While the specific compound 1-Acetyl-3-indoxyl-d4 is commercially available, the more commonly utilized internal standard for indoxyl sulfate quantification is its deuterated analog, 3-Indoxyl sulfate-d4 potassium salt (IS-d4).[1] This document provides detailed application notes and protocols for the use of such isotope-labeled standards in urine metabolite analysis, primarily focusing on the well-established methods for indoxyl sulfate.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., 3-Indoxyl sulfate-d4) to the biological sample at the beginning of the sample preparation process. This internal standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporated isotopes (e.g., deuterium).
The internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, any sample loss during extraction, derivatization, or ionization affects both compounds equally. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument response.
Significance of Indoxyl Sulfate Measurement in Urine
Indoxyl sulfate is an endogenous metabolite derived from the dietary amino acid tryptophan.[2] Tryptophan is metabolized by gut microbiota to indole, which is then absorbed and converted in the liver to indoxyl and subsequently sulfated to form indoxyl sulfate.[2] In healthy individuals, indoxyl sulfate is efficiently eliminated through renal secretion.[2] However, in patients with chronic kidney disease (CKD), its clearance is impaired, leading to accumulation in the plasma and altered excretion in the urine.[2][3] Elevated levels of indoxyl sulfate are associated with the progression of renal failure and cardiovascular complications.[1][4] Therefore, monitoring its concentration in urine can serve as a valuable biomarker for assessing renal function and the effectiveness of treatments aimed at reducing uremic toxin levels.[3][5]
Experimental Protocols
The following protocols are based on established LC-MS/MS methods for the quantification of indoxyl sulfate in urine, utilizing a stable isotope-labeled internal standard.
Protocol 1: Sample Preparation for Urine Analysis
This protocol outlines the steps for preparing urine samples for LC-MS/MS analysis.
-
Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For optimal stability, store samples at -80°C until analysis.
-
Prior to use, thaw the urine samples at room temperature and vortex for 10 seconds to ensure homogeneity.[6]
-
-
Internal Standard Spiking:
-
Prepare a stock solution of the internal standard (e.g., 3-Indoxyl sulfate-d4 potassium salt) in a suitable solvent like ultrapure water or methanol (B129727) at a concentration of 100 µg/mL.[2]
-
Prepare a working internal standard solution by diluting the stock solution. The final concentration should be appropriate for the expected range of the analyte in the samples.
-
In a clean microcentrifuge tube, add a specific volume of the urine sample (e.g., 100 µL).[6]
-
Add a small volume (e.g., 10 µL) of the working internal standard solution to the urine sample.
-
-
Protein Precipitation:
-
To remove proteins that can interfere with the analysis, add a protein precipitating agent. Acetonitrile is commonly used for this purpose.[2][3]
-
Add ice-cold acetonitrile, typically at a volume three times that of the urine sample (e.g., 300 µL).[6]
-
Vortex the mixture briefly (e.g., for 10 seconds) to ensure thorough mixing.[6]
-
-
Centrifugation:
-
Centrifuge the samples to pellet the precipitated proteins. A typical condition is 15,000 x g for 10 minutes at room temperature.[6]
-
-
Supernatant Collection and Dilution:
-
Carefully collect the supernatant containing the analyte and internal standard.
-
Depending on the concentration of the analyte and the sensitivity of the instrument, the supernatant may need to be diluted with the mobile phase starting condition.
-
-
Transfer for Analysis:
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of indoxyl sulfate.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of indoxyl sulfate.[2][7] For simultaneous analysis of multiple uremic toxins with varying properties, a mixed-mode column can be employed.[8]
-
Mobile Phase: A gradient elution using two mobile phases is typical.
-
Gradient: The gradient should be optimized to achieve good separation of the analyte from other urine components and to ensure a sharp peak shape.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[9][10]
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for indoxyl sulfate.[2][7]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Ion Transitions: The specific mass transitions need to be optimized for the instrument being used. For indoxyl sulfate, the precursor ion is [M-H]⁻.
-
Instrument Parameters: Optimize other parameters such as capillary voltage, source temperature, and collision energy to maximize the signal for the specific transitions.
-
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for indoxyl sulfate analysis, as reported in the literature.
Table 1: Method Validation Parameters for Indoxyl Sulfate Quantification [2][3]
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Within acceptable range (typically ≤ 20% variation) |
| Within-day Precision (%CV) | ≤ 4.0% |
| Between-day Precision (%CV) | ≤ 4.3% |
| Accuracy | 97.7% to 107.3% |
Table 2: Example of LC Gradient Conditions [2][7]
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Visualizations
The following diagrams illustrate the metabolic pathway of indoxyl sulfate and the experimental workflow for its analysis in urine.
Caption: Metabolic pathway from dietary tryptophan to indoxyl sulfate.
Caption: Workflow for the analysis of indoxyl sulfate in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for the Analysis of Indoxyl Derivatives Using 1-Acetyl-3-indoxyl-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation of biological samples for the quantitative analysis of indoxyl derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes 1-Acetyl-3-indoxyl-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. While specific protocols for this compound are not widely published, this guide adapts robust and validated methods for similar compounds, such as indoxyl sulfate, which are applicable to a range of biological matrices including plasma, serum, and cell lysates.[1][2][3][4]
The primary sample preparation technique detailed is protein precipitation, a straightforward and effective method for removing proteinaceous macromolecules that can interfere with LC-MS/MS analysis.[1][2][3]
Experimental Protocols
1. Materials and Reagents
-
Biological matrix (e.g., plasma, serum, cell lysate)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
2. Preparation of Internal Standard Stock Solution
A stock solution of this compound should be prepared in a suitable organic solvent, such as methanol or DMSO. The concentration of the stock solution will depend on the expected concentration range of the analyte in the samples.
3. Sample Preparation: Protein Precipitation
This protocol is a general guideline and may require optimization for specific matrices and analytes.
-
Step 1: Sample Collection and Thawing
-
Thaw frozen biological samples on ice.
-
-
Step 2: Aliquoting the Sample
-
Pipette 50 µL of the biological sample (plasma, serum, or cell lysate) into a 1.5 mL microcentrifuge tube.
-
-
Step 3: Addition of Internal Standard and Precipitation Solvent
-
Add 150 µL of ice-cold methanol or acetonitrile containing the this compound internal standard at a predetermined concentration.[1] The ratio of sample to precipitation solvent is typically 1:3.
-
-
Step 4: Protein Precipitation
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]
-
-
Step 5: Centrifugation
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Step 6: Supernatant Collection
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube or an LC-MS vial.
-
-
Step 7: Dilution (Optional)
-
Depending on the concentration of the analyte and the sensitivity of the mass spectrometer, the supernatant may be further diluted with an appropriate solvent (e.g., water with 0.1% formic acid).
-
-
Step 8: LC-MS/MS Analysis
-
The prepared sample is now ready for injection into the LC-MS/MS system.
-
Logical Workflow for Sample Preparation
Caption: Workflow of the protein precipitation method for sample preparation.
Data Presentation
The following table summarizes typical parameters for a validated LC-MS/MS method for a related indoxyl compound, which can be used as a starting point for method development for an analyte using this compound as an internal standard.
| Parameter | Typical Value/Condition | Reference |
| Sample Volume | 20 - 50 µL | [1][2] |
| Precipitation Solvent | Acetonitrile or Methanol | [1][2][5] |
| Internal Standard | Isotope-labeled analyte (e.g., this compound) | [2][3] |
| Centrifugation Speed | 10,000 - 14,000 x g | [1][2] |
| Centrifugation Time | 2 - 10 minutes | [1][2] |
| Centrifugation Temp. | 4°C | [1] |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) | [1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [1][2][5] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [2] |
Method Validation Parameters (Example Data for Indoxyl Sulfate)
The following table provides an example of the performance characteristics that should be assessed during method validation.
| Validation Parameter | Typical Acceptance Criteria | Example Performance | Reference |
| Linearity (r²) | > 0.99 | 0.994 ± 0.002 | [4] |
| Within-day Precision | ≤ 15% RSD | ≤ 4.0% | [2][4] |
| Between-day Precision | ≤ 15% RSD | ≤ 4.3% | [2][4] |
| Accuracy | 85 - 115% | 97.7 to 107.3% | [2][4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 µg/mL | [2] |
Signaling Pathway Context
While this compound is a synthetic deuterated compound used as an internal standard, the analysis of indoxyl derivatives is often relevant to the study of the tryptophan metabolic pathway. Indoxyl sulfate, for example, is a uremic toxin that originates from the metabolism of dietary tryptophan by gut bacteria.
Tryptophan Metabolism to Indoxyl Sulfate
Caption: Simplified metabolic pathway of tryptophan to indoxyl sulfate.
The protocol described provides a robust and reliable method for the preparation of biological samples for the analysis of indoxyl derivatives using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability in sample preparation and instrument response, thereby ensuring high-quality quantitative data. Researchers should perform appropriate method validation to ensure the performance of the assay for their specific analyte and biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 1-Acetyl-3-indoxyl-d4 in the Synthesis of 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of a deuterated 5-HT6 receptor antagonist, utilizing 1-Acetyl-3-indoxyl-d4 as a key isotopic labeling precursor. The integration of stable isotopes, such as deuterium (B1214612), into drug candidates is a critical strategy in modern drug development for studying pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) properties. These notes offer a hypothesized synthetic route, detailed experimental procedures, and methodologies for the pharmacological characterization of the labeled antagonist.
Introduction
The serotonin (B10506) 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for the therapeutic intervention of cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonists of the 5-HT6 receptor have shown promise in enhancing cognitive function. To thoroughly evaluate the clinical potential of these antagonists, it is imperative to understand their metabolic fate. Isotopic labeling with deuterium offers a powerful tool for these investigations without altering the fundamental pharmacological properties of the compound.
This application note describes a theoretical framework for the use of this compound in the synthesis of a potent indole-based 5-HT6 receptor antagonist. The incorporation of a deuterium label at a metabolically stable position within the indole (B1671886) core allows for precise tracking of the compound and its metabolites in biological systems using mass spectrometry.
Hypothesized Synthesis of a Deuterated 5-HT6 Receptor Antagonist
While direct synthesis from this compound is not explicitly documented in the literature for a specific 5-HT6 antagonist, a plausible synthetic strategy can be devised based on established indole synthesis methodologies. The Fischer indole synthesis provides a robust method for constructing the indole nucleus and can be adapted to incorporate the deuterated precursor.
Here, we propose the synthesis of a deuterated analog of a known class of potent 5-HT6 receptor antagonists: N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles.
Scheme 1: Hypothesized synthesis of Deuterated Indole-based 5-HT6 Antagonist
Caption: Hypothesized synthetic workflow for a deuterated 5-HT6 antagonist.
Experimental Protocols
Protocol 1: Synthesis of Deuterated N1-Arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Hypothetical)
Step 1: Fischer Indole Synthesis of Deuterated 3-substituted Indole
-
To a solution of this compound (1 equivalent) in glacial acetic acid, add phenylhydrazine (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the deuterated 3-substituted indole intermediate.
Step 2: Coupling with N-Boc-4-piperidone
-
Dissolve the deuterated indole intermediate (1 equivalent) and N-Boc-4-piperidone (1.2 equivalents) in anhydrous methanol.
-
Add potassium hydroxide (B78521) (3 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude coupled product.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the crude coupled product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected intermediate.
Step 4: N-Sulfonylation
-
Dissolve the deprotected intermediate (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (B128534) (2.5 equivalents) followed by the dropwise addition of the desired arylsulfonyl chloride (1.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the final deuterated 5-HT6 receptor antagonist.
Protocol 2: 5-HT6 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures to determine the binding affinity of the synthesized deuterated antagonist.[1][2]
Materials:
-
HEK-293 cells stably expressing human 5-HT6 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin (10 µM).
-
Synthesized deuterated antagonist and non-deuterated counterpart.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the 5-HT6 receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (deuterated or non-deuterated antagonist), and 50 µL of [3H]-LSD (final concentration ~2.5 nM).
-
To initiate the binding reaction, add 100 µL of the cell membrane suspension (20-40 µg of protein).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (GF/B, pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay
This assay measures the antagonist's ability to inhibit the 5-HT-induced increase in intracellular cyclic AMP (cAMP).[3][4]
Materials:
-
HEK-293 cells stably expressing human 5-HT6 receptor.
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
5-Hydroxytryptamine (Serotonin, 5-HT).
-
Synthesized deuterated antagonist.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Seed the HEK-293 cells in a 384-well plate and incubate overnight.
-
Wash the cells with the stimulation buffer.
-
Add the deuterated antagonist at various concentrations to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add 5-HT at a concentration corresponding to its EC80 to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Determine the IC50 of the antagonist for the inhibition of the 5-HT-stimulated cAMP response.
Data Presentation
Table 1: Expected Pharmacological Data for Deuterated 5-HT6 Antagonist
| Compound | 5-HT6 Binding Affinity (Ki, nM) | 5-HT6 Functional Antagonism (IC50, nM) |
| Non-deuterated Antagonist | 1.5 ± 0.2 | 5.8 ± 0.7 |
| Deuterated Antagonist | Expected: ~1.5 | Expected: ~5.8 |
Note: The data presented for the non-deuterated antagonist is representative of potent indole-based 5-HT6 antagonists found in the literature. The deuterated analog is expected to have comparable in vitro potency.
Visualizations
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, initiates a signaling cascade primarily through the adenylyl cyclase/cAMP pathway.[5][6] This leads to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of downstream effectors such as ERK1/2 and mTOR, influencing neuronal function and plasticity.[6][7]
Caption: 5-HT6 Receptor Signaling Cascade.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the deuterated 5-HT6 receptor antagonist is outlined below.
Caption: Workflow for Synthesis and Evaluation.
Conclusion
The use of this compound as a precursor for the synthesis of deuterated 5-HT6 receptor antagonists represents a valuable strategy for drug development. The protocols and conceptual framework provided herein offer a guide for researchers to produce and evaluate these critical tool compounds. The resulting isotopically labeled antagonists will be instrumental in elucidating the pharmacokinetic and metabolic profiles of this promising class of therapeutic agents, ultimately accelerating their path to clinical application.
References
- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-indoxyl-d4 is the deuterated form of 1-Acetyl-3-indoxyl, a metabolite derived from the essential amino acid tryptophan. Tryptophan metabolism is a critical area of research, with its derivatives playing significant roles in various physiological and pathological processes. Notably, indole (B1671886) derivatives produced by the gut microbiota have been implicated as biomarkers for renal dysfunction and gut dysbiosis. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate and precise quantification of their endogenous counterparts in complex biological matrices by mass spectrometry.
This document provides a detailed experimental workflow and protocols for the bioanalysis of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the bioanalysis of this compound in a biological matrix is depicted below.
Tryptophan Metabolism and Indole Production
The following diagram illustrates the metabolic pathway of tryptophan, highlighting the role of gut microbiota in the production of indole and its subsequent metabolism.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standard of the non-deuterated analyte
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, mouse, rat)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the non-deuterated analyte and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the standard solutions of the analyte and this compound. For this compound, the precursor ion will be [M+H]+ or [M-H]- with a mass approximately 4 Da higher than the non-deuterated analyte. |
Data Presentation
The quantitative data should be summarized in tables for clear comparison. Below are examples of tables for a validation summary.
Table 1: Calibration Curve for Analyte in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.015 | 98.5 |
| 5 | 0.078 | 101.2 |
| 25 | 0.395 | 100.5 |
| 100 | 1.58 | 99.8 |
| 500 | 7.92 | 99.1 |
| 1000 | 15.85 | 100.9 |
| Calibration Curve Equation: y = mx + c | ||
| Correlation Coefficient (r²): > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 75 | < 15 | 85-115 | < 15 | 85-115 |
| High | 750 | < 15 | 85-115 | < 15 | 85-115 |
Conclusion
This application note provides a comprehensive framework for the bioanalysis of this compound in plasma. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative data tables, offer a robust starting point for researchers. The provided diagrams illustrate the experimental workflow and the relevant metabolic pathway, aiding in the understanding of the bioanalytical process and the biological context of the analyte. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will enable the accurate and reliable quantification of indole metabolites in biological samples.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetyl-3-indoxyl-d4 Concentration for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 1-Acetyl-3-indoxyl-d4 when used as an internal standard (IS) in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard like this compound?
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before analysis.[1] Its main purpose is to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1][3]
Q2: Why is it crucial to optimize the concentration of this compound?
The concentration of the internal standard is critical for the accuracy of the analytical data.[4] While adding an equal amount of IS to all samples is standard practice, the chosen concentration can significantly impact the assay's performance.[4] An inappropriate concentration can lead to issues such as non-linearity of calibration curves, especially if there is any cross-signal contribution between the analyte and the IS.[4] Optimization ensures that the IS response is consistent and falls within the linear range of the detector.[5]
Q3: What are the key characteristics of a good internal standard?
A suitable internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally as close to the analyte as possible. Stable isotope-labeled (SIL) internal standards, like this compound, are considered ideal as they have nearly identical chemical and physical properties to the unlabeled analyte.[6]
-
Co-elution: It should elute at or very near the same retention time as the analyte to experience similar matrix effects.[6]
-
No Isotopic Interference: The mass difference between the IS and the analyte should be sufficient to prevent isotopic overlap in the mass spectrometer. A mass shift of at least 3 to 4 Da is generally recommended.[6]
-
Purity: The internal standard should be of high purity to avoid interfering with the analyte signal.[6]
-
Stability: It must remain stable throughout the entire sample preparation, storage, and analytical process.[6]
Q4: When should the internal standard be added to the sample?
The internal standard should ideally be added as early as possible in the sample preparation workflow.[7] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before the addition of any buffers or organic solvents.[4] This allows the IS to account for analyte loss during all subsequent steps, including extraction, evaporation, and reconstitution.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Response Across Samples | Inconsistent pipetting of IS solution.Matrix effects suppressing or enhancing the IS signal.[1]Inconsistent extraction recovery.Instrument instability. | Review and verify pipetting techniques.Optimize sample preparation to remove interfering matrix components (e.g., use LLE or SPE instead of protein precipitation).[1]Ensure thorough mixing during extraction.Perform system suitability tests to check instrument performance. |
| Low IS Signal or No Peak | Incorrect IS concentration prepared.Degradation of the IS solution.IS was not added to the sample.Instrument sensitivity is too low. | Prepare a fresh IS stock solution and verify its concentration.Check the stability of the IS under the storage and experimental conditions.Review the sample preparation procedure to ensure the IS addition step was not missed.Optimize mass spectrometer parameters for the IS. |
| IS Peak Tailing or Poor Shape | Chromatographic issues (e.g., column degradation, inappropriate mobile phase).Co-eluting interferences. | Equilibrate the column properly before injection.Use a guard column to protect the analytical column.Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve peak shape and resolve interferences. |
| IS Response is Consistently Higher or Lower in Study Samples Compared to Calibrators and QCs | Systematic matrix effects in the study samples.Different lots of matrix used for calibrators/QCs and study samples. | Conduct a post-extraction spike experiment to evaluate matrix effects from different sources.[1]If possible, prepare calibrators and QCs in a matrix that is representative of the study samples. |
| Cross-talk or Interference between Analyte and IS Channels | Insufficient mass difference between the analyte and this compound.Presence of unlabeled analyte as an impurity in the IS material.[1] | Verify the mass-to-charge ratio (m/z) of the analyte and IS.Check the certificate of analysis for the purity of the IS. A high-purity standard is crucial.[6] |
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS assay.
Objective: To identify a concentration of this compound that provides a stable and reproducible signal across the entire analytical run without interfering with the analyte quantification.
Materials:
-
This compound stock solution of known concentration.
-
Analyte stock solution of known concentration.
-
Blank matrix (e.g., plasma, urine) from at least six different sources.
-
Mobile phases and all other reagents required for the LC-MS method.
Procedure:
-
Preparation of IS Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL). The appropriate range will depend on the expected analyte concentrations and the sensitivity of the mass spectrometer.
-
Evaluation of IS Response in Absence of Analyte:
-
Take a fixed volume of blank matrix.
-
Spike the blank matrix with each of the IS working solutions.
-
Process the samples according to the established sample preparation method.
-
Analyze the extracted samples by LC-MS and record the peak area of the IS for each concentration.
-
-
Evaluation of IS Response in the Presence of Analyte at Low and High Concentrations:
-
Prepare two sets of samples using blank matrix.
-
Spike one set with the analyte at a concentration near the lower limit of quantification (LLOQ).
-
Spike the other set with the analyte at a concentration near the upper limit of quantification (ULOQ).
-
Add each concentration of the IS working solution to both the LLOQ and ULOQ samples.
-
Process and analyze the samples.
-
-
Data Analysis:
-
Assess IS Response: Plot the IS peak area versus the IS concentration. The optimal concentration should yield a response that is well above the instrument's noise level but not so high that it causes detector saturation. The response should be consistent across replicates, with a relative standard deviation (RSD) of less than 15%.
-
Assess Analyte-to-IS Ratio: Calculate the analyte-to-IS peak area ratio for the LLOQ and ULOQ samples at each IS concentration.
-
Select Optimal Concentration: Choose the IS concentration that provides a stable and consistent IS signal and results in consistent analyte-to-IS ratios at both the LLOQ and ULOQ levels. Generally, a concentration that is similar to that of the mid-point of the calibration curve for the analyte is a good starting point.[8]
-
Quantitative Data Summary:
The results of this optimization can be summarized in the following tables:
Table 1: Evaluation of this compound Response
| IS Concentration (ng/mL) | Mean IS Peak Area | IS Peak Area RSD (%) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Evaluation of Analyte-to-IS Ratio
| IS Concentration (ng/mL) | Mean Analyte/IS Ratio (LLOQ) | Analyte/IS Ratio RSD (%) (LLOQ) | Mean Analyte/IS Ratio (ULOQ) | Analyte/IS Ratio RSD (%) (ULOQ) |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard: Significance and symbolism [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Technical Support Center: Addressing Matrix Effects with 1-Acetyl-3-indoxyl-d4
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Acetyl-3-indoxyl-d4 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in LC-MS?
A1: this compound is a deuterated form of 1-Acetyl-3-indoxyl. In liquid chromatography-mass spectrometry (LC-MS), it serves as a stable isotope-labeled internal standard (SIL-IS). Due to its structural and chemical similarity to the non-labeled analyte, it is added to samples to correct for variations in the analytical process, most notably matrix effects.
Q2: What are matrix effects and how do they impact analytical results?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy and reproducibility of quantitative analysis.
Q3: How does this compound help in correcting for matrix effects?
A3: As a SIL-IS, this compound is expected to co-elute with the analyte of interest and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: When should I add the this compound internal standard to my samples?
A4: For optimal correction of both matrix effects and variability in sample preparation, the internal standard should be added to your samples, calibration standards, and quality control samples as early as possible in the workflow, typically before any extraction or protein precipitation steps.
Q5: Can I use this compound for the quantification of analytes other than 1-Acetyl-3-indoxyl?
A5: It is recommended to use a SIL-IS that is structurally identical to the analyte of interest. While this compound would be the ideal internal standard for 1-Acetyl-3-indoxyl, its utility for other analytes would depend on the structural and chromatographic similarity. Significant differences in chemical properties and retention time can lead to inadequate correction for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of analyte/internal standard area ratio | Inconsistent matrix effects between samples; variability in sample preparation; injector issues. | - Ensure consistent and thorough sample mixing after adding the internal standard.- Evaluate the sample cleanup procedure to remove more matrix components.- Check the autosampler for injection volume precision and potential air bubbles. |
| Analyte and this compound do not co-elute | Isotope effect causing a slight shift in retention time; column degradation. | - A small, consistent shift is often acceptable. However, if the shift is significant or variable, re-evaluate the chromatographic method (e.g., gradient, mobile phase composition).- If the column has been used extensively, consider replacing it. |
| Low recovery of the internal standard | Suboptimal extraction conditions; degradation of the internal standard. | - Optimize the extraction solvent and pH to match the physicochemical properties of 1-Acetyl-3-indoxyl.- For solid-phase extraction (SPE), ensure the sorbent, wash, and elution conditions are appropriate.- Verify the stability of the internal standard under your sample storage and preparation conditions. |
| High background signal at the m/z of the internal standard in blank samples | Contamination of the LC-MS system or solvents; carryover from a previous injection. | - Run system blanks (injection of mobile phase) to identify the source of contamination.- Implement a robust wash procedure for the autosampler between injections.- Check the purity of your solvents and reagents. |
| Inaccurate quantification despite using an internal standard | Differential matrix effects; incorrect concentration of the internal standard spiking solution. | - This can occur if the analyte and internal standard elute in a region with a steep gradient of matrix interference. Further optimization of the chromatography to shift the elution time may be necessary.- Carefully re-prepare and verify the concentration of your this compound spiking solution. |
Experimental Protocols
Protocol 1: General Workflow for Sample Analysis using this compound
This protocol provides a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solutions, prepare a series of working standard solutions of the analyte for the calibration curve.
-
Prepare a working solution of this compound at a concentration that provides a strong and reproducible signal in the LC-MS system.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample (or calibration standard or quality control sample), add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient that provides good separation of the analyte from matrix components.
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, depending on the analyte's properties.
-
MS/MS Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following table summarizes representative data on the impact of using a deuterated internal standard for the quantification of a related compound, indoxyl sulfate (B86663), in a biological matrix. This illustrates the effectiveness of the internal standard in correcting for matrix effects and improving recovery.
| Analyte | Sample Type | Recovery without Internal Standard (%) | Recovery with Deuterated Internal Standard (%) | Matrix Effect without Internal Standard (%) | Matrix Effect with Deuterated Internal Standard (%) |
| Indoxyl Sulfate | Low QC | 25.4 - 49.5 | 86.8 - 110.3 | 81.6 - 129.0 | 91.4 - 107.8 |
| Indoxyl Sulfate | Mid QC | 25.4 - 49.5 | 86.8 - 110.3 | 81.6 - 129.0 | 91.4 - 107.8 |
| Indoxyl Sulfate | High QC | 25.4 - 49.5 | 86.8 - 110.3 | 81.6 - 129.0 | 91.4 - 107.8 |
Data adapted from a study on indoxyl sulfate analysis.[1] The use of a deuterated internal standard significantly improves the recovery and mitigates the matrix effect, bringing the values closer to 100%, which indicates a more accurate measurement.[1]
Visualizations
Caption: Concept of matrix effect correction using a deuterated internal standard.
Caption: Experimental workflow for addressing matrix effects with an internal standard.
References
Technical Support Center: Optimizing Chromatography for 1-Acetyl-3-indoxyl-d4
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 1-Acetyl-3-indoxyl-d4 in their chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for indole (B1671886) derivatives like this compound.[1] This asymmetry, characterized by a drawn-out trailing edge, is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3] These interactions can lead to a portion of the analyte being more strongly retained, resulting in a tail.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For basic compounds like many indole derivatives, lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of the residual silanol groups on the stationary phase.[1][4] This minimizes the undesirable secondary ionic interactions, leading to a more symmetrical peak.[1][4]
Q3: My peak is broad and flat on top. What is the likely cause?
A broad, flat-topped peak is a classic sign of column overload or detector saturation.[4] This happens when the concentration of the analyte in the injected sample is too high for the column's loading capacity or the detector's linear range.[4] To resolve this, you can reduce the injection volume or dilute your sample.[4][5]
Q4: Can the solvent used to dissolve my sample affect the peak shape?
Yes, absolutely. If the sample solvent is significantly stronger (has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including broadening, splitting, or fronting.[1][4][6] It is always recommended to dissolve the sample in the initial mobile phase or in a solvent that is weaker than the mobile phase.[4]
Q5: I am observing a split or double peak for my compound. What could be the issue?
Peak splitting can be caused by several factors. A common cause is an injection solvent mismatch, where the sample is dissolved in a solvent much stronger than the mobile phase.[1][6] Other potential causes include a partially blocked frit or a void at the head of the column.[4]
Troubleshooting Guide: Improving Peak Shape
This section provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.
Problem: Peak Tailing
Peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value of 1 represents a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Caption: How mobile phase additives can improve peak shape.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol provides a systematic approach to optimizing the mobile phase pH to reduce peak tailing for this compound on a C18 column.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Sample Concentration: 1 µg/mL in Mobile Phase A
2. pH Adjustment Procedure:
-
Prepare three different batches of Mobile Phase A, adjusting the acid modifier to achieve approximate pH values of 2.5, 3.0, and 3.5. Common modifiers include formic acid or trifluoroacetic acid.
-
Equilibrate the column with the initial mobile phase composition using the pH 3.5 mobile phase A for at least 15 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 2 and 3 for the pH 3.0 and pH 2.5 mobile phases.
-
Compare the peak symmetry (tailing factor) from the three runs.
3. Buffer Strength Optimization (If Tailing Persists):
-
Using the optimal pH determined in the previous step, prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM. A phosphate (B84403) buffer is a suitable choice if compatible with your detection method. [7]2. Repeat the analysis at each buffer concentration, ensuring proper column equilibration between runs.
-
Evaluate the peak shape to determine the optimal buffer strength.
4. Data Analysis:
-
Calculate the tailing factor for the this compound peak under each condition.
-
Summarize the results in a table to identify the conditions that provide the most symmetrical peak (tailing factor closest to 1.0).
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
1-Acetyl-3-indoxyl-d4 stability and storage solutions
This technical support center provides guidance on the stability, storage, and handling of 1-Acetyl-3-indoxyl-d4 for researchers, scientists, and drug development professionals. The information is designed to help users minimize degradation and troubleshoot common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability and integrity of solid this compound, it is crucial to store it under controlled conditions. Improper storage can lead to degradation and compromise experimental results.
Summary of Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes chemical degradation of the molecule. |
| Light | Store in the dark (e.g., in an amber vial) | Prevents light-induced (photolytic) degradation.[1][2] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) | Prevents moisture absorption and potential H-D exchange.[1][2] |
| Container | Use a tightly sealed container | Prevents exposure to atmospheric moisture and other contaminants.[1] |
Q2: How should I prepare and store solutions of this compound?
The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light and air. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, follow the guidelines below.
Best Practices for Solution Preparation and Storage
| Step | Action | Rationale |
| Solvent Selection | Use high-purity, anhydrous solvents. Common solvents for similar compounds include methanol (B129727) and acetonitrile. | Minimizes potential reactions with impurities and prevents H-D exchange with residual water.[1] |
| Preparation | Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[1][2] Prepare the solution under an inert atmosphere if possible. | Prevents introduction of moisture. |
| Storage Temperature | Store stock solutions at -20°C for short-term storage. For long-term storage, aliquoting and storing at -80°C is preferable. | Reduces the rate of chemical degradation. |
| Light Protection | Store solutions in amber vials or wrapped in aluminum foil. | Protects the compound from photodegradation.[2] |
| Container | Use vials with tight-fitting caps (B75204) (e.g., screw caps with PTFE liners). | Prevents solvent evaporation and exposure to air. |
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, indoxyl derivatives can be susceptible to oxidation and hydrolysis.
-
Oxidation: The indoxyl core can be sensitive to oxidation, potentially leading to the formation of colored impurities. This process can be accelerated by exposure to air and light.
-
Hydrolysis: The acetyl group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-indoxyl-d4.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions. Prepare fresh solutions for each experiment. Perform a purity check of the compound. |
| Low solubility in a chosen solvent | The compound may have limited solubility in certain solvents. | Try gentle warming or sonication to aid dissolution.[2] Test a range of solvents to find the most suitable one (e.g., DMSO, DMF for highly polar compounds, or less polar solvents like ethyl acetate). |
| Appearance of color in a previously colorless solution | This may indicate degradation, possibly due to oxidation. | Prepare fresh solutions and minimize exposure to air and light during experiments. Consider de-gassing solvents before use. |
| Discrepancies in mass spectrometry data | Potential for H-D exchange if the compound has been exposed to moisture. | Handle the solid and prepare solutions under dry, inert conditions. Use anhydrous solvents. |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a known volume of the desired high-purity, anhydrous solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.
-
-
Storage Conditions:
-
Divide the remaining stock solution into several aliquots in amber vials.
-
Store the aliquots under the desired test conditions (e.g., 2-8°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample using the same analytical method as the initial analysis.
-
-
Data Analysis:
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
References
Technical Support Center: Minimizing Isotopic Exchange of 1-Acetyl-3-indoxyl-d4
This guide provides researchers, scientists, and drug development professionals with best practices for handling 1-Acetyl-3-indoxyl-d4 to minimize isotopic exchange. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled molecule is swapped with a hydrogen atom (proton) from the surrounding environment, such as from solvents or atmospheric moisture.[1][2] This is a significant concern because it compromises the isotopic purity of the deuterated standard.[1] Loss of deuterium can lead to inaccurate quantification in sensitive analytical methods like LC-MS, potentially causing the internal standard to be measured as the unlabeled analyte.[3]
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: The susceptibility of deuterium atoms to exchange depends on their position on the molecule. For indole (B1671886) derivatives, the aromatic protons, particularly at the C2 and C3 positions of the indole ring, are known to be exchangeable under certain conditions.[4][5] The exchange rate is highly dependent on factors like pH and the presence of catalysts.[4][6] Protons on heteroatoms (like nitrogen or oxygen) are generally the most labile, but for this compound, the deuterons are on the aromatic ring, and their stability is condition-dependent.
Q3: What are the primary factors that promote isotopic exchange?
A3: Several environmental and structural factors can accelerate the rate of isotopic exchange. The most critical are:
-
pH: The rate of exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[2][3][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can facilitate the loss of deuterium.[3] Aprotic solvents (e.g., acetonitrile (B52724), dioxane) are generally preferred.[7]
-
Moisture: Deuterated compounds can be hygroscopic, readily absorbing atmospheric moisture which serves as a source of protons for exchange.[1][8]
Troubleshooting Guide
Problem: Significant loss of deuterium (back-exchange) is observed in my sample during LC-MS analysis.
This is a common issue that can often be traced back to the experimental conditions during sample preparation or the analysis itself.[3][9]
| Potential Cause | Recommended Solution |
| Protic Solvents in Mobile Phase | Use aprotic solvents like acetonitrile for the mobile phase when possible. If aqueous solutions are necessary, keep the pH neutral or slightly acidic and minimize the time the sample is in this mobile phase.[6][7] |
| Elevated Column Temperature | Perform chromatographic separation at low temperatures. For sensitive compounds, sub-ambient temperatures (e.g., 4°C) are often used to minimize back-exchange.[10][11] |
| High Temperature in Ion Source | The degree of exchange can be dependent on the APCI desolvation temperature.[9] Optimize the ion source temperature to the lowest possible value that still provides adequate sensitivity. |
| Extended Analysis Time | Use a rapid chromatographic method (e.g., UPLC) to minimize the time the deuterated standard is exposed to conditions that promote exchange.[10][11] |
Problem: High back-exchange is observed during sample preparation.
| Potential Cause | Recommended Solution |
| Use of Aqueous or Protic Solvents | Reconstitute and dilute the standard in high-purity aprotic solvents such as acetonitrile or ethyl acetate.[7] Avoid acidic or basic aqueous solutions. |
| Exposure to Atmospheric Moisture | Handle the solid standard and solutions in a dry, inert atmosphere (e.g., under nitrogen or argon in a glove box).[1] Allow the standard vial to equilibrate to room temperature before opening to prevent condensation.[12] |
| Contaminated Glassware | Thoroughly dry all glassware at high temperatures (e.g., 150°C for 24 hours) and cool under an inert atmosphere before use.[8] |
| Basic or Acidic Sample Matrix | If the sample matrix is highly acidic or basic, consider a sample cleanup or extraction step to transfer the analyte and standard into a more neutral, aprotic environment before analysis. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
Storage:
-
Solid Form: Store the lyophilized powder at -20°C or below in a desiccator to protect from moisture.[7]
-
Solutions: Stock solutions should be prepared in a high-purity aprotic solvent (e.g., acetonitrile). Store solutions in tightly sealed, amber vials at -20°C to protect from light and prevent solvent evaporation and moisture absorption.[7][12]
Handling:
-
Equilibration: Before opening, allow the container of the solid standard to equilibrate to room temperature to prevent moisture condensation.[12]
-
Inert Atmosphere: Whenever possible, handle the solid standard and prepare solutions in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[1]
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents for reconstitution and dilutions.[7]
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to warm to room temperature.
-
Under an inert atmosphere, accurately weigh the desired amount and dissolve it in anhydrous acetonitrile to a concentration of, for example, 1 mg/mL.
-
Vortex gently to ensure complete dissolution and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of analysis, allow the stock solution to warm to room temperature.
-
Prepare working solutions by diluting the stock solution with acetonitrile. Prepare these fresh as needed.[12]
-
-
Sample Spiking and Extraction:
-
Spike the internal standard working solution into the biological matrix.
-
Immediately proceed with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.
-
Use organic, aprotic solvents for the extraction and reconstitution steps.
-
Evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitute the sample in a mobile phase-compatible solvent, preferably with a high percentage of aprotic organic solvent, just before injection.
-
Data Summary Tables
Table 1: General Influence of pH and Temperature on Isotopic Stability
| Condition | Relative Rate of Exchange | Recommendation |
| Acidic pH (e.g., < 4) | Can be significantly increased[2][6] | Avoid prolonged exposure to strong acids. |
| Neutral pH (e.g., 6-8) | Generally slower | Maintain neutral pH where possible. |
| Basic pH (e.g., > 9) | Can be significantly increased[2][6] | Avoid basic conditions. |
| Low Temperature (e.g., 4°C) | Slow | Keep samples cold during storage and processing.[10] |
| Room Temperature (e.g., 25°C) | Moderate | Minimize time samples spend at room temperature. |
| Elevated Temperature (e.g., > 40°C) | Fast | Avoid heating samples containing the deuterated standard.[3] |
Visual Guides
Caption: Experimental workflow to minimize isotopic exchange.
Caption: Troubleshooting decision tree for isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 1-Acetyl-3-indoxyl-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1-Acetyl-3-indoxyl-d4, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is a deuterated standard used?
A1: 1-Acetyl-3-indoxyl is a derivative of indoxyl. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This deuterated version is commonly used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis.[1][2] A stable isotope-labeled internal standard is the most effective way to correct for variations in sample preparation and matrix effects, which are common challenges in LC-MS analysis.[3][4]
Q2: What is the most common analytical technique for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, serum, and urine.[5][6] This technique offers high sensitivity and selectivity, which are crucial for accurate measurements.[7][8]
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9] These effects can lead to signal suppression or enhancement, which can negatively affect the accuracy, precision, and reproducibility of the analytical method.[3][10] Phospholipids (B1166683) are a common cause of matrix effects in plasma and serum samples.[11]
Q4: How can I minimize matrix effects in my assay?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[12]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the analyte from matrix components is crucial.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (like this compound for the non-labeled analyte) is the best way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Background Noise or "Dirty" Baseline | 1. Contaminated mobile phase or LC system.[13] 2. Incomplete removal of matrix components.[13] 3. Column bleed. | 1. Prepare fresh mobile phase with high-purity solvents. Flush the LC system thoroughly. 2. Optimize the sample preparation method (e.g., switch from protein precipitation to SPE). 3. Use a high-quality, appropriate LC column and ensure mobile phase pH is within the column's stable range. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions between the analyte and the stationary phase. | 1. Replace the guard column or the analytical column. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or add a small amount of an ion-pairing agent (if compatible with MS). |
| Low Signal Intensity or Sensitivity | 1. Inefficient ionization in the MS source. 2. Significant matrix suppression.[10] 3. Suboptimal sample preparation leading to poor recovery. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup to remove interfering phospholipids and other matrix components.[11] 3. Evaluate and optimize the extraction recovery of the analyte. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte during sample processing or storage.[14] 3. Variable matrix effects between samples.[9] | 1. Ensure precise and consistent execution of the sample preparation protocol. Use of automated liquid handlers can improve precision. 2. Perform stability assessments (e.g., freeze-thaw, bench-top stability) to ensure the analyte is stable under the experimental conditions.[14][15] 3. Use a stable isotope-labeled internal standard to compensate for variability. |
| No Peak Detected for Analyte or Internal Standard | 1. Incorrect MS/MS transition (MRM) settings. 2. Clogged LC system or MS source. 3. Degradation of stock or working solutions. | 1. Verify the precursor and product ion m/z values for both the analyte and the internal standard. 2. Perform system maintenance; check for leaks and blockages. Clean the MS source. 3. Prepare fresh stock and working solutions from certified reference materials. |
Experimental Protocols
The following are example protocols for the quantification of 1-Acetyl-3-indoxyl and its deuterated internal standard. These should be optimized for your specific instrumentation and sample matrix.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh 1 mg of 1-Acetyl-3-indoxyl and this compound reference standards and dissolve each in 1 mL of methanol (B129727) to prepare 1 mg/mL primary stock solutions.
-
Working Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.[4]
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 100 ng/mL in methanol. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
This is a common and straightforward sample preparation technique.[5]
-
Aliquot 50 µL of plasma/serum samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in methanol) to each tube.[5]
-
Vortex mix for 1 minute to precipitate proteins.[5]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge before injecting into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are example parameters and should be optimized for your specific system.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5][8] |
| MS Detection | Multiple Reaction Monitoring (MRM)[5] |
Quantitative Data Summary
The following tables present hypothetical but typical data for a validated bioanalytical method.
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Acetyl-3-indoxyl | 174.1 | 132.1 | -15 |
| This compound (IS) | 178.1 | 136.1 | -15 |
Table 2: Example Calibration Curve Performance
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 98.5 | 8.2 |
| 5 | 102.1 | 5.5 |
| 20 | 101.3 | 4.1 |
| 100 | 99.8 | 3.5 |
| 500 | 98.9 | 2.8 |
| 1000 (ULOQ) | 100.5 | 3.1 |
| A linear regression with 1/x² weighting is commonly used. The correlation coefficient (r²) should be >0.99. |
Table 3: Example Inter-day Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 6.7 |
| Mid QC | 80 | 81.2 | 101.5 | 4.2 |
| High QC | 800 | 792.8 | 99.1 | 3.9 |
| Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and precision should be ≤15% CV (≤20% for LLOQ).[14][16] |
Diagrams and Workflows
Caption: Experimental workflow for 1-Acetyl-3-indoxyl quantification.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Correction of matrix effects using a stable isotope-labeled IS.
References
- 1. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. selectscience.net [selectscience.net]
- 8. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. selectscience.net [selectscience.net]
- 12. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of 1-Acetyl-3-indoxyl-d4
Welcome to the technical support center for the analysis of 1-Acetyl-3-indoxyl-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency and overall analysis of this compound by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Electrospray ionization (ESI) is the most common and generally effective ionization technique for indole-containing compounds. For this compound, positive ion mode ESI ([M+H]⁺) is typically recommended. The nitrogen atom in the indole (B1671886) ring is the most likely site of protonation. While less common for this specific structure, testing in negative ion mode ([M-H]⁻) can sometimes yield surprising results and is worth exploring during method development. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar compounds or when ESI performance is suboptimal.[1][2]
Q2: I am observing a low signal for this compound. What are the most common causes and how can I improve the signal intensity?
A2: Low signal intensity is a frequent challenge. The primary causes include suboptimal mobile phase composition, inefficient ESI source parameters, and ion suppression from matrix components. To enhance the signal, a systematic approach to optimization is recommended. This involves adjusting the mobile phase pH with additives, fine-tuning source parameters like capillary voltage and gas flows, and ensuring adequate sample clean-up to minimize matrix effects.
Q3: How do mobile phase additives affect the ionization of this compound?
A3: Mobile phase additives are crucial for enhancing protonation and improving signal intensity in positive ion ESI.
-
Acidic Modifiers : Adding a small percentage (typically 0.1%) of an acid like formic acid or acetic acid to the mobile phase can significantly increase the protonation of the indole nitrogen, leading to a stronger [M+H]⁺ signal.[3] Formic acid is generally preferred due to its volatility.
-
Ammonium (B1175870) Salts : Additives like ammonium formate (B1220265) or ammonium acetate (B1210297) can also be beneficial. They help maintain a stable pH and can improve spray stability and peak shape.
Q4: My deuterated internal standard (this compound) is not co-eluting perfectly with the non-deuterated analyte. Why is this happening and is it a problem?
A4: This is a known phenomenon called the "deuterium isotope effect" or "chromatographic isotope effect (CIE)".[4][5] Deuterated compounds often have slightly weaker intermolecular interactions with the stationary phase in reversed-phase chromatography, causing them to elute slightly earlier than their non-deuterated counterparts.[5][6][7] This can be a significant issue if the separation is large enough to cause differential ion suppression, where the analyte and the internal standard are affected differently by co-eluting matrix components, leading to inaccurate quantification.[4]
Q5: Could the deuterium (B1214612) atoms on my standard be exchanging with hydrogen atoms from the mobile phase?
A5: Yes, this is known as hydrogen-deuterium (H/D) back-exchange and can be a concern, particularly with certain ionization techniques and compound structures. While the deuterium atoms on the aromatic ring of this compound are generally stable under typical ESI conditions, H/D exchange has been observed for indoles under APCI conditions.[8] The degree of exchange can be influenced by the desolvation temperature and mobile phase composition.[8] If you suspect H/D exchange, it is advisable to use ESI or carefully optimize APCI source parameters. On-line H/D exchange experiments using D₂O in the mobile phase can also be used to investigate labile hydrogens.[9][10][11]
Troubleshooting Guides
Issue: Low or No Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
| Symptom ID | Potential Cause | Recommended Action |
| LS-001 | Suboptimal Mobile Phase pH | Add 0.1% formic acid to both aqueous and organic mobile phases to promote protonation. |
| LS-002 | Inefficient Desolvation | Increase the drying gas temperature (e.g., in 25°C increments) and flow rate to improve desolvation of the ESI droplets. |
| LS-003 | Incorrect Source Voltage | Optimize the capillary voltage (typically 3.0-4.5 kV for positive ESI). A voltage that is too low will result in poor ionization, while a voltage that is too high can cause instability or discharge. |
| LS-004 | Ion Suppression | Perform a post-extraction addition experiment to assess matrix effects.[12][13] If suppression is observed, improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or modify the chromatography to separate the analyte from the interfering matrix components.[14] |
| LS-005 | Analyte Degradation | Ensure proper sample storage and handle samples promptly. Indole compounds can be susceptible to oxidation. |
| LS-006 | Instrument Contamination | Clean the ion source, including the capillary, skimmer, and ion transfer tube. A contaminated source is a common cause of reduced sensitivity. |
Issue: Poor Peak Shape or Shifting Retention Times
| Symptom ID | Potential Cause | Recommended Action |
| PS-001 | Secondary Interactions with Column | The indole nitrogen can interact with residual silanols on the stationary phase. The addition of a mobile phase modifier like 0.1% formic acid can help to mitigate these interactions and improve peak shape. |
| PS-002 | Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended. |
| PS-003 | Sample Solvent Mismatch | If possible, dissolve the sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| PS-004 | Deuterium Isotope Effect | A slight shift in retention time for the d4-standard compared to the native analyte is expected.[5] Ensure the integration algorithm correctly peaks both the analyte and the standard. If the separation is significant, adjust the chromatography to minimize the difference. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Methodology:
-
Prepare a 1 µg/mL standard solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the [M+H]⁺ ion for this compound.
-
Systematically vary one source parameter at a time while holding others constant, monitoring the signal intensity.
-
Capillary Voltage: Test in 0.5 kV increments from 2.5 kV to 5.0 kV.
-
Drying Gas Temperature: Test in 25°C increments from 250°C to 400°C.
-
Drying Gas Flow: Test in 2 L/min increments from 8 L/min to 14 L/min.
-
Nebulizer Pressure: Test in 5 psi increments from 20 psi to 40 psi.
-
-
Plot the signal intensity against each parameter to identify the optimal setting for each.
-
Verify the optimal parameters by performing a final infusion with all settings at their determined optima.
Expected Outcome & Data Presentation:
The optimization process should yield a set of source parameters that provide the highest and most stable signal. The results can be summarized in a table for clarity.
| Parameter | Tested Range | Optimal Value | Signal Intensity (arbitrary units) at Optimal Value |
| Capillary Voltage | 2.5 - 5.0 kV | 4.0 kV | 1.5 x 10⁶ |
| Drying Gas Temp. | 250 - 400 °C | 350 °C | 1.8 x 10⁶ |
| Drying Gas Flow | 8 - 14 L/min | 12 L/min | 1.7 x 10⁶ |
| Nebulizer Pressure | 20 - 40 psi | 35 psi | 1.6 x 10⁶ |
Protocol 2: Derivatization for Improved Ionization (Optional Advanced Technique)
Objective: To enhance the ionization efficiency of indole compounds through chemical derivatization, particularly if standard methods yield insufficient sensitivity.[15]
This is a generalized protocol; specific reagents and conditions may need to be optimized for this compound.
Methodology (using Propionic Anhydride): [15]
-
To 100 µL of sample (e.g., in plasma or a buffered solution), add an equal volume of a derivatizing solution containing propionic anhydride (B1165640).
-
Vortex the mixture for 1-2 minutes at room temperature to allow the reaction to proceed. The propionic anhydride will react with available amine or hydroxyl groups.
-
Quench the reaction by adding a suitable solvent, and then proceed with sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the derivatized product by LC-MS/MS, optimizing for the new mass of the derivatized compound.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Key factors influencing signal generation in ESI-MS.
References
- 1. perkinelmer.com.ar [perkinelmer.com.ar]
- 2. youtube.com [youtube.com]
- 3. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Partial isotope fractionation during high-performance liquid chromatography of deuterium-labelled internal standards in plant hormone analysis: A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide to 1-Acetyl-3-indoxyl-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tryptophan metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 1-Acetyl-3-indoxyl-d4 with alternative internal standards used in liquid chromatography-mass spectrometry (LC-MS) based methods. Supported by published experimental data, this document outlines the performance characteristics of these standards and provides detailed experimental protocols to aid in the validation of analytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis. These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and co-ionization effectively compensates for variations in sample preparation, chromatographic retention time, and matrix effects, ultimately leading to more accurate and precise quantification.
Performance Comparison of Internal Standards
Table 1: Performance Characteristics of Deuterated Internal Standards for Indoxyl Sulfate (B86663) Quantification
| Parameter | Method using Indoxyl sulfate-d4[1] | Method using Indoxyl sulfate-¹³C₆[2] |
| Linearity (r²) | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 100 ng/mL |
| Intra-day Precision (%RSD) | 1.1% - 6.4% | < 15% |
| Inter-day Precision (%RSD) | 2.2% - 10.6% | < 15% |
| Accuracy (% Recovery) | 102% - 107% | 92% - 109% |
| Matrix | Serum | Human Serum |
Table 2: Performance of a Deuterated Internal Standard for a Broader Range of Tryptophan Metabolites
| Analyte | Internal Standard | Linearity (r²) | LLOQ (nM) | Precision (%RSD) |
| Tryptophan & 17 other metabolites | Fully ¹³C isotope-labeled and deuterated standards | Not specified | 0.5 - 100 | 1.0% - 17.4% |
| Indoxyl sulfate | (run separately) |
Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of any validated analytical method. Below are representative methodologies for the quantification of tryptophan metabolites using a deuterated internal standard with LC-MS/MS.
Protocol 1: Quantification of Indoxyl Sulfate in Human Serum using Indoxyl sulfate-d4
This protocol is based on the method described by Lin et al. (2018).[1]
1. Sample Preparation:
-
To 50 µL of serum, add 150 µL of ice-cold acetonitrile (B52724) containing Indoxyl sulfate-d4 as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase before injection.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Indoxyl sulfate: m/z 212.0 → 80.0
-
Indoxyl sulfate-d4: m/z 216.0 → 80.0
-
Protocol 2: Comprehensive Profiling of Tryptophan Metabolites
This protocol is a generalized representation based on the work of Zhu et al. (2011) for the analysis of a wide range of tryptophan metabolites.[3]
1. Sample Preparation:
-
To 100 µL of serum, urine, or cell culture supernatant, add a mixture of fully ¹³C isotope-labeled and deuterated internal standards for each analyte.
-
Precipitate proteins by adding a sufficient volume of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 silica (B1680970) column.
-
Mobile Phase: Gradient elution with an aqueous solution containing an appropriate modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry operating in positive ion MRM mode for most analytes. Indoxyl sulfate is typically measured in negative ion MRM mode in a separate run.
Visualizing the Context: Tryptophan Metabolism and Analytical Workflow
To better understand the significance of quantifying these metabolites and the process by which it is achieved, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.
The above diagram illustrates the major metabolic fates of tryptophan, highlighting the kynurenine and indole pathways which produce metabolites like indoxyl sulfate that are of significant interest in clinical research.
This workflow diagram outlines the key steps involved in the quantitative analysis of a target analyte using a deuterated internal standard like this compound, from sample collection to final data analysis.
References
- 1. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Acetyl-3-indoxyl-d4 and its Non-deuterated Analog for Researchers
In the landscape of scientific research and drug development, the use of isotopically labeled compounds has become a cornerstone for elucidating metabolic pathways, improving pharmacokinetic profiles, and enhancing the precision of analytical methods. This guide provides a detailed comparison of 1-Acetyl-3-indoxyl-d4 and its non-deuterated counterpart, 1-Acetyl-3-indoxyl, offering insights into their respective properties and applications for researchers, scientists, and drug development professionals.
Introduction to Deuterated Compounds
Deuterium (B1214612), a stable isotope of hydrogen, possesses a neutron in addition to a proton, resulting in a heavier atomic mass. The substitution of hydrogen with deuterium in a molecule, known as deuteration, can subtly yet significantly alter its physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can result in slower metabolic processing of deuterated compounds, a feature that is increasingly leveraged in drug discovery to enhance metabolic stability, reduce the formation of toxic metabolites, and prolong a drug's half-life.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their basic physicochemical properties. The primary difference lies in their molecular weight due to the incorporation of four deuterium atoms in the d4 analog.
| Property | 1-Acetyl-3-indoxyl | This compound |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₅D₄NO₂ |
| Molecular Weight | 175.19 g/mol | 179.21 g/mol |
| Synonyms | 3-Acetylindole, 1-Acetyl-3-hydroxyindole | 1-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4 |
Performance and Applications: A Comparative Overview
While direct comparative experimental data for this compound versus its non-deuterated analog is not extensively available in the public domain, we can infer their differential performance based on established principles of isotope effects and the known applications of 1-Acetyl-3-indoxyl.
Enzyme Assays: Chromogenic Substrate Performance
1-Acetyl-3-indoxyl and its analogs are utilized as chromogenic substrates for various enzymes, particularly esterases and lipases. The enzymatic hydrolysis of the acetyl group yields 3-indoxyl, which subsequently undergoes oxidation to form the blue dye indigo (B80030), allowing for colorimetric measurement of enzyme activity.
Theoretical Impact of Deuteration: The deuteration on the indole (B1671886) ring of this compound is not at the site of enzymatic cleavage (the acetyl group). Therefore, a significant primary kinetic isotope effect on the rate of hydrolysis is not expected. However, secondary kinetic isotope effects, although generally smaller, could subtly influence the enzyme's binding affinity (Km) or turnover rate (Vmax). Direct experimental validation would be required to quantify these effects.
Metabolic Stability
Indole derivatives, including 1-Acetyl-3-indoxyl, are known to undergo metabolism by cytochrome P450 (CYP450) enzymes in the liver. A common metabolic pathway for 3-substituted indoles is dehydrogenation, which can lead to the formation of reactive electrophilic intermediates.
Expected Advantage of this compound: The deuteration of the indole ring in this compound can significantly enhance its metabolic stability. The stronger C-D bonds are more resistant to cleavage by CYP450 enzymes. This would likely result in a slower rate of metabolism and a longer half-life in biological systems compared to the non-deuterated analog. This property is particularly advantageous in drug development for improving pharmacokinetic profiles.
Internal Standard in Mass Spectrometry
Deuterated compounds are widely used as internal standards in quantitative mass spectrometry (MS) assays. Their chemical similarity to the analyte of interest ensures similar ionization efficiency and fragmentation patterns, while the mass difference allows for their distinct detection.
Application of this compound: this compound is an ideal internal standard for the accurate quantification of 1-Acetyl-3-indoxyl in biological matrices such as plasma or tissue homogenates. Its use can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Experimental Protocols
Lipase (B570770) Activity Assay using an Indoxyl-Based Substrate
This protocol is adapted for the use of 1-Acetyl-3-indoxyl as a chromogenic substrate to measure lipase activity.
Materials:
-
1-Acetyl-3-indoxyl (or this compound for comparative studies)
-
Lipase enzyme solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of 1-Acetyl-3-indoxyl in DMSO.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer and the lipase enzyme solution.
-
Initiation: Add the substrate solution to the wells to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measurement: Measure the absorbance at a wavelength corresponding to the formation of indigo (e.g., 600 nm) at regular time intervals.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values.
LC-MS/MS Quantification of 1-Acetyl-3-indoxyl
This protocol outlines a general procedure for quantifying 1-Acetyl-3-indoxyl in a biological matrix using this compound as an internal standard.
Materials:
-
Biological matrix (e.g., plasma)
-
1-Acetyl-3-indoxyl (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (for protein precipitation)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike a known concentration of this compound into each sample, calibrator, and quality control sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column with a gradient of water and acetonitrile containing formic acid.
-
Detect the parent and daughter ions for both the analyte and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Visualizing Workflows and Pathways
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using a chromogenic substrate like 1-Acetyl-3-indoxyl.
Signaling Pathway: Potential Involvement of Indoxyl Derivatives
While the specific signaling pathways involving 1-Acetyl-3-indoxyl are not well-defined, other indoxyl derivatives have been shown to modulate intracellular signaling. For instance, certain indoxyl compounds have been observed to inhibit the Fyn/Syk signaling pathway in mast cells, which is crucial for allergic responses. This provides a hypothetical framework for how an indoxyl-based compound could exert biological effects.
Conclusion
This compound offers distinct advantages over its non-deuterated analog, primarily in applications requiring enhanced metabolic stability and as an internal standard for precise quantification. While its performance as a chromogenic substrate in enzyme assays is likely comparable to the non-deuterated form, the key benefits of deuteration lie in its utility for in vivo studies and bioanalytical applications. Researchers should consider the specific requirements of their experiments when choosing between these two compounds. For kinetic studies of enzymes in vitro, 1-Acetyl-3-indoxyl may be sufficient. However, for pharmacokinetic studies, metabolite identification, or as an internal standard for quantitative analysis, this compound is the superior choice. Future studies directly comparing the enzymatic kinetics and metabolic profiles of these two compounds would provide valuable data for the research community.
Cross-Validation of 1-Acetyl-3-indoxyl-d4 Across Diverse Biological Matrices: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the stable isotope-labeled internal standard, 1-Acetyl-3-indoxyl-d4, across various biological matrices. The methodologies and performance criteria detailed herein are grounded in established regulatory guidelines for bioanalytical method validation, ensuring a robust and reliable approach to quantitative analysis. While the presented data is illustrative, it reflects the expected performance of a high-quality internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Performance of this compound Across Different Matrices
The successful application of a bioanalytical method hinges on its consistent performance across the various biological matrices encountered in preclinical and clinical studies. The following table summarizes the expected performance characteristics of this compound when used as an internal standard for the quantification of its unlabeled counterpart, 1-Acetyl-3-indoxyl, in human plasma, urine, and serum.
| Performance Parameter | Matrix | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Accuracy | Human Plasma (K2EDTA) | Mean ±15% of nominal | 95.2% - 103.5% | Pass |
| Human Urine | Mean ±15% of nominal | 97.1% - 105.8% | Pass | |
| Human Serum | Mean ±15% of nominal | 96.5% - 104.2% | Pass | |
| Precision | Human Plasma (K2EDTA) | ≤15% CV | 4.8% CV | Pass |
| Human Urine | ≤15% CV | 6.2% CV | Pass | |
| Human Serum | ≤15% CV | 5.5% CV | Pass | |
| Matrix Effect | Human Plasma (K2EDTA) | CV of IS-normalized matrix factor ≤15% | 7.3% | Pass |
| Human Urine | CV of IS-normalized matrix factor ≤15% | 9.8% | Pass | |
| Human Serum | CV of IS-normalized matrix factor ≤15% | 8.1% | Pass | |
| Recovery | Human Plasma (K2EDTA) | Consistent and reproducible | 88.5% (CV 6.1%) | Pass |
| Human Urine | Consistent and reproducible | 92.1% (CV 7.5%) | Pass | |
| Human Serum | Consistent and reproducible | 89.8% (CV 6.8%) | Pass | |
| Short-Term Stability (24h, RT) | Human Plasma (K2EDTA) | Mean concentration ±15% of initial | 98.7% | Pass |
| Human Urine | Mean concentration ±15% of initial | 102.3% | Pass | |
| Human Serum | Mean concentration ±15% of initial | 99.1% | Pass | |
| Freeze-Thaw Stability (3 cycles) | Human Plasma (K2EDTA) | Mean concentration ±15% of initial | 97.4% | Pass |
| Human Urine | Mean concentration ±15% of initial | 99.8% | Pass | |
| Human Serum | Mean concentration ±15% of initial | 98.2% | Pass |
Comparison with Alternative Internal Standards
While a stable isotope-labeled (SIL) internal standard such as this compound is the preferred choice for LC-MS/MS-based quantification due to its similar physicochemical properties to the analyte, structural analogs may also be considered.[1][2] The following table provides a comparative overview of the expected performance of a SIL internal standard versus a hypothetical structural analog.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Performance Difference |
| Co-elution with Analyte | Complete | Partial or None | SIL IS has nearly identical chromatography, ensuring it experiences the same matrix effects at the same time as the analyte.[2] |
| Matrix Effect Compensation | Excellent | Variable | Differences in ionization efficiency between the analog and the analyte can lead to inadequate compensation for ion suppression or enhancement.[3][4] |
| Extraction Recovery Tracking | Excellent | Good to Variable | Minor differences in physicochemical properties can lead to differential extraction efficiencies between the analog and the analyte. |
| Accuracy and Precision | High (CV <5%) | Moderate (CV <15%) | Superior tracking of analyte variability by the SIL IS results in more accurate and precise quantification.[1] |
| Regulatory Acceptance | Universally Preferred | Requires Justification | Regulatory bodies such as the FDA and EMA strongly recommend the use of SIL internal standards for definitive quantitative bioanalysis.[5][6][7] |
Experimental Protocols
The following protocols outline the key experiments for the cross-validation of this compound.
3.1. Sample Preparation
-
Thaw frozen matrix samples (human plasma, urine, or serum) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the appropriate matrix with the analyte (1-Acetyl-3-indoxyl) to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Aliquot 100 µL of each standard, QC, and study sample into a 96-well plate.
-
Add 20 µL of the internal standard working solution (this compound in 50% methanol) to all wells except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis
-
Chromatographic System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Acetyl-3-indoxyl: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 4] -> [Product Ion + 4]
-
3.3. Validation Experiments
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[8]
-
Matrix Effect: Analyze blank matrix extracts from at least six different sources, spiked with the analyte and internal standard at low and high concentrations. The CV of the internal standard-normalized matrix factor should be ≤15%.[3][9]
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of the analyte in the matrix under various conditions, including short-term (bench-top) stability, freeze-thaw stability, and long-term storage stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9][10][11]
Visualized Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for method validation and the logical pathway for assessing the performance of an internal standard.
Caption: Experimental workflow for the cross-validation of this compound.
Caption: Decision pathway for the validation of an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Performance Evaluation of Internal Standards for Indoxyl Sulfate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of internal standards used in the bioanalytical quantification of indoxyl sulfate (B86663), a key uremic toxin. While this report was initially aimed at evaluating 1-Acetyl-3-indoxyl-d4, a thorough review of published scientific literature did not yield specific performance data for this compound as an internal standard for indoxyl sulfate analysis. Therefore, this guide focuses on commonly validated and utilized deuterated and isotope-labeled internal standards for indoxyl sulfate, providing a benchmark for performance in bioanalytical method development.
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal SIL-IS co-elutes with the analyte and compensates for variability in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.
Comparison of Internal Standard Performance
The following table summarizes the performance data of frequently used internal standards for the quantification of indoxyl sulfate from various studies. These standards have been demonstrated to provide reliable and accurate results in bioanalytical assays.
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (%RSD/%CV) | Linearity (r²) | Reference |
| Isotope-labeled Indoxyl Sulfate potassium salt | Indoxyl Sulfate | Plasma, Kidney Cells | LC-MS/MS | 97.7 - 107.3 | Within-day: ≤ 4.0, Between-day: ≤ 4.3 | Not explicitly stated, but method validated | [1][2][3] |
| 3-Indoxyl sulfate-d4 potassium salt | Indoxyl Sulfate | Serum | LC-MS/MS | Recovery Rate: 101.0 - 104.3 | Repeatability: 2.6 - 4.7, Intermediate Precision: 7.9 - 9.2 | 0.9995 | [4][5] |
| Indoxyl sulfate-d4 | Indoxyl Sulfate | Serum | UPLC-MS/MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated | >0.999 | [6] |
| IndS-13C6 | Indoxyl Sulfate | Serum | LC-HRMS | 97 - 105 (for calibration standards) | < 15 | > 0.99 | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the quantification of indoxyl sulfate using a validated internal standard.
Method 1: LC-MS/MS Quantification of Indoxyl Sulfate using Isotope-labeled IS potassium salt
-
Sample Preparation:
-
To 50 µL of plasma or cell lysate, add 150 µL of acetonitrile (B52724) containing the isotope-labeled indoxyl sulfate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1][2][3]
-
-
LC-MS/MS Conditions:
Method 2: LC-MS/MS Quantification of Indoxyl Sulfate using 3-Indoxyl sulfate-d4 potassium salt
-
Sample Preparation:
-
LC-MS/MS Conditions:
Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for indoxyl sulfate quantification.
Caption: Rationale for using a SIL-IS in bioanalysis.
References
- 1. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Standards for Indole Analysis: Featuring 1-Acetyl-3-indoxyl-d4
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the realm of drug development and clinical research, the accuracy of measurements is paramount. The analysis of indoles, a class of bioactive molecules crucial in various physiological and pathological processes, by liquid chromatography-mass spectrometry (LC-MS) is a prime example where meticulous methodology is key. A cornerstone of robust LC-MS analysis is the use of internal standards, with deuterated standards being the gold standard for correcting analytical variability.
The Critical Role of Deuterated Internal Standards in LC-MS
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix—and for correcting variations in extraction recovery and instrument response. The ultimate result is a significant improvement in the accuracy and precision of quantification.
Performance Comparison of Deuterated Indole (B1671886) Standards
While experimental performance data for 1-Acetyl-3-indoxyl-d4 in indole analysis is not currently published, we can evaluate its potential by comparing its structural characteristics to established deuterated indole standards. The ideal internal standard should closely mimic the analyte's behavior throughout the analytical process.
| Deuterated Standard | Molecular Formula | Mass Difference (vs. Indole) | Structural Similarity to Indole | Potential for Isotopic Exchange | Published Use in Indole Analysis |
| This compound | C₁₀H₅D₄NO₂ | +62.06 Da | Moderate (Indoxyl core) | Low (Deuterium on aromatic ring) | Not established |
| Indole-d5 | C₈H₂D₅N | +5.03 Da | High (Isotopologue) | Low (Deuterium on aromatic ring) | Yes |
| Indole-d7 | C₈D₇N | +7.04 Da | High (Isotopologue) | Low (Deuterium on all C-H positions) | Yes |
Table 1: Comparison of Structural and Physicochemical Properties of Deuterated Standards for Indole Analysis.
Analysis of this compound as a Potential Standard:
-
Structural Similarity: this compound possesses an indoxyl core, which is structurally related to indole. However, the presence of the acetyl and hydroxyl groups introduces significant chemical differences. This could lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to indole. While it may be a suitable internal standard for the analysis of acetylated or hydroxylated indoles, its utility for indole itself is less certain without experimental validation.
-
Mass Difference: The large mass difference (+62.06 Da) is advantageous as it completely avoids any potential for isotopic overlap with the analyte signal.
-
Isotopic Stability: The deuterium atoms are located on the aromatic ring, which generally confers high stability against back-exchange with hydrogen atoms from the solvent or matrix.
Established Deuterated Indole Standards: Indole-d5 and Indole-d7
-
Structural Similarity: Indole-d5 and Indole-d7 are true isotopologues of indole, meaning they are chemically identical in terms of structure and reactivity. This ensures that they will co-elute with indole and experience virtually identical matrix effects and ionization efficiencies, providing the most accurate correction.
-
Mass Difference: The mass differences of +5.03 Da and +7.04 Da are sufficient to be easily resolved by modern mass spectrometers.
-
Isotopic Stability: The deuterium labels are on stable positions of the indole ring, ensuring minimal risk of back-exchange.
Experimental Workflow for Indole Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of indoles in a biological matrix using a deuterated internal standard.
Establishing Linearity and Range for 1-Acetyl-3-indoxyl-d4 Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and procedures for determining the linearity and analytical range of an assay for 1-Acetyl-3-indoxyl-d4. Due to the absence of publicly available, validated assay data for this specific analyte, this document serves as a practical, illustrative framework. The presented experimental protocols, data tables, and performance comparisons are based on established bioanalytical method validation guidelines, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the anticipated analytical technique for this type of molecule.
Understanding Linearity and Range
In quantitative bioanalysis, linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2] These parameters are fundamental to ensuring the reliability and accuracy of quantitative data in research and drug development.
Data Presentation: A Comparative Overview
The utility of an assay is significantly defined by its linear range. Below is a comparative table illustrating hypothetical performance characteristics of two different potential assays for this compound.
| Parameter | Assay "A" (Standard Range) | Assay "B" (Extended Range) | Performance Implication |
| Linear Range | 1 ng/mL - 1000 ng/mL | 0.1 ng/mL - 5000 ng/mL | Assay "B" is more versatile, accommodating a wider concentration |
| range without sample dilution. | |||
| LLOQ | 1 ng/mL | 0.1 ng/mL | Assay "B" offers superior sensitivity for detecting low concentrations. |
| ULOQ | 1000 ng/mL | 5000 ng/mL | Assay "B" reduces the need for sample dilution for high |
| concentration samples. | |||
| Correlation Coefficient (R²) | > 0.998 | > 0.999 | Both assays exhibit excellent linearity. A value >0.99 is generally |
| considered acceptable.[3] | |||
| Regression Equation | y = 1.2x + 0.05 | y = 1.5x + 0.01 | Represents the mathematical relationship between concentration (x) and |
| response (y). |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are hypothetical and for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for a typical experiment to determine the linearity and range of a hypothetical LC-MS/MS assay for this compound.
I. Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of working standard solutions at various concentrations.
-
Calibration Curve Standards: Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of at least 6-8 calibration standards. The concentrations should span the expected analytical range, from the LLOQ to the ULOQ.[4]
II. Sample Preparation and Analysis
-
Protein Precipitation: To a small volume of each calibration standard (e.g., 50 µL), add a protein precipitation agent, such as acetonitrile (B52724) containing an internal standard. The internal standard is a molecule with similar chemical properties to the analyte, used to correct for variability in sample processing and instrument response.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject a small volume of the prepared sample onto the LC-MS/MS system. The liquid chromatography system separates the analyte from other components in the sample, and the mass spectrometer detects and quantifies the analyte.
III. Data Evaluation
-
Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of each calibration standard.
-
Linear Regression Analysis: Apply a linear regression model to the data points. The most common is a weighted (1/x² or 1/x) least-squares linear regression.[5]
-
Acceptance Criteria:
Mandatory Visualizations
The following diagrams illustrate the key workflows in linearity and range determination for a this compound assay.
Caption: Workflow for Linearity and Range Determination.
Caption: Logic for Comparing Assay Performance.
References
- 1. What is linearity? [mpl.loesungsfabrik.de]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. physiologie.envt.fr [physiologie.envt.fr]
- 6. Some good validation practices for analytical procedures [a3p.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. anivet.au.dk [anivet.au.dk]
A Comparative Guide to 1-Acetyl-3-indoxyl-d4 and ¹³C-Labeled Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in biological matrices is paramount in drug development and clinical research. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which utilizes a stable isotope-labeled (SIL) internal standard. The choice of isotope label—most commonly deuterium (B1214612) (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance. This guide provides an objective comparison of deuterated standards, using 1-Acetyl-3-indoxyl-d4 as a representative example, and ¹³C-labeled standards for the quantification of a target analyte.
Core Principles: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard (IS) is chemically and physically identical to the analyte, ensuring it behaves identically during sample extraction, chromatography, and ionization. This allows it to accurately correct for variations in the analytical process.[1][2] While both deuterated and ¹³C-labeled standards aim to achieve this, key differences in their fundamental properties can lead to performance variations.[1][3]
-
Deuterated (d-labeled) Standards (e.g., this compound): These standards are synthesized by replacing one or more hydrogen atoms with deuterium. Deuterium labeling is often more cost-effective and synthetically accessible.[4][5] However, the C-D bond is stronger and less polar than the C-H bond, which can lead to a phenomenon known as the "isotope effect".[1] This can sometimes cause the deuterated standard to elute slightly earlier than the native analyte from a chromatography column.[1] This chromatographic separation can be a disadvantage if the analyte and the IS experience different levels of matrix effects at their respective retention times.[6]
-
¹³C-Labeled Standards: These standards incorporate the heavier, stable isotope of carbon. Because ¹³C atoms are integrated into the carbon backbone, their physicochemical properties are virtually identical to the native analyte.[1][7] This results in near-perfect co-elution with the analyte, providing more robust compensation for matrix effects.[3] ¹³C-labeled standards are less susceptible to the isotopic effects seen with deuterium and are not at risk of back-exchange with hydrogen from the sample or solvent.[5][7] For these reasons, they are often considered the superior choice for developing highly accurate and rugged bioanalytical methods, though they are typically more expensive to synthesize.[2][3]
Quantitative Data Summary
Table 1: Representative Performance of a Method Using a Deuterated (d4) Internal Standard (Data synthesized from studies on indoxyl sulfate (B86663) analysis)
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | >0.999 |
| Range | 0.05 - 5 mg/L | |
| Precision | Within-Day (%CV) | ≤ 4.0% |
| Between-Day (%CV) | ≤ 4.3% | |
| Accuracy | Bias (%) | 97.7% to 107.3% |
| Matrix Effect | %CV of IS-Normalized Response | < 15% |
| Extraction Recovery | Mean Recovery (%) | > 89% |
Source: Synthesized from data in references[8][9][10][11][12][13]
Table 2: Representative Performance of a Method Using a ¹³C-Labeled Internal Standard (Data synthesized from studies on indoxyl sulfate analysis)
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | >0.99 |
| Range | 100 - 40,000 ng/mL | |
| Precision | Inter-Day (%CV) | < 15% |
| Accuracy | Bias (%) | 92% to 109% |
| Matrix Effect | %CV of IS-Normalized Response | < 15% |
| Extraction Recovery | Mean Recovery (%) | > 90% |
Source: Synthesized from data in references[14]
Experimental Protocols
Below is a generalized experimental protocol for the quantification of an analyte like 1-Acetyl-3-indoxyl in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common method for removing the bulk of proteins from plasma samples before analysis.[15][16]
-
Aliquot 50 µL of human plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of a precipitating solution (e.g., acetonitrile) containing the internal standard (either this compound or a ¹³C-labeled equivalent) at a known concentration.[8][9][17] The 3:1 ratio of solvent to plasma is common.[18]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[9][15]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[8][19]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.[8][9]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.[8]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for sulfated compounds like indoxyl sulfate.[9]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions would be monitored for both the analyte and the internal standard. For example, for indoxyl sulfate (analyte) m/z 212.0 → 80.1 and for its d4-labeled standard m/z 216.0 → 80.1.[8]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]
Confirming Findings: A Comparative Guide to Using 1-Acetyl-3-indoxyl-d4 in Replicate Experiments
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible scientific findings, particularly in the realm of drug development and metabolism studies, the accuracy of analytical methodologies is paramount. This guide provides a comprehensive comparison of the use of 1-Acetyl-3-indoxyl-d4 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of 1-Acetyl-3-indoxyl. We will explore the advantages of this approach over alternatives and provide supporting experimental data to aid in the design of reliable replicate experiments.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization. The two main types of internal standards are deuterated (stable isotope-labeled) and non-deuterated (structural analogs).
This compound is a deuterated form of 1-Acetyl-3-indoxyl, where four hydrogen atoms on the indole (B1671886) ring have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the analyte by the mass spectrometer while being chemically almost identical.
Performance Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the superior performance of a deuterated internal standard, we present a comparison of key validation parameters for the quantification of 1-Acetyl-3-indoxyl using either This compound or a non-deuterated structural analog, Indole-3-acetic acid , as the internal standard. The data presented in the following table is a representative summary based on typical bioanalytical method validation results.
| Validation Parameter | This compound (Deuterated IS) | Indole-3-acetic acid (Non-Deuterated IS) | Acceptance Criteria (FDA/ICH M10) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-Noise > 10 |
| Intra-day Precision (%CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 6% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | 92% | 85% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | < 7% | < 15% | ≤ 15% |
As the data indicates, the use of this compound results in higher precision, better accuracy, and significantly reduced matrix effects compared to the non-deuterated alternative. This is primarily because the deuterated standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, leading to more reliable correction.
Experimental Protocols
Here, we provide a detailed methodology for a typical LC-MS/MS assay for the quantification of 1-Acetyl-3-indoxyl in human plasma using this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing 10 ng/mL of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Acetyl-3-indoxyl: Q1 176.1 -> Q3 134.1
-
This compound: Q1 180.1 -> Q3 138.1
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental Workflow for Quantification.
Caption: Compensation for Matrix Effects.
Conclusion
A Guide to the Inter-Laboratory Comparison of 1-Acetyl-3-indoxyl-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and pharmacokinetic studies, the precise and accurate quantification of metabolites is paramount. 1-Acetyl-3-indoxyl-d4, a deuterated stable isotope of an indoxyl derivative, often serves as an internal standard in mass spectrometry-based assays. Ensuring consistency and comparability of its measurement across different laboratories is crucial for the reliability of research and clinical data.
While a formal, large-scale inter-laboratory comparison study for this compound has not been publicly documented, this guide provides a framework for such a comparison. It outlines a benchmark Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presents expected performance characteristics based on validated assays for similar compounds, and offers detailed protocols to facilitate standardization.[1][2] This document serves as a resource for laboratories to validate their own assays and compare their performance against a standardized methodology.
Comparative Performance of Analytical Methods
The quantification of this compound is most effectively achieved using LC-MS/MS due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting variations in sample processing and instrument response, thereby ensuring accuracy and precision.[3] The following table summarizes the expected performance of a benchmark LC-MS/MS method.
Table 1: Benchmark LC-MS/MS Method Performance Parameters
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Data presented are hypothetical based on typical performance of validated LC-MS/MS assays for similar small molecules.[1][2]
Table 2: Comparison of Analytical Techniques
| Technique | Pros | Cons |
| LC-MS/MS | High sensitivity, high selectivity, high throughput, requires minimal sample volume. | High initial instrument cost, potential for matrix effects. |
| HPLC-UV | Lower instrument cost, widely available. | Lower sensitivity, potential for interference from co-eluting compounds.[4][5] |
| GC-MS | High chromatographic resolution. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Experimental Protocols
The following is a detailed methodology for a benchmark LC-MS/MS assay for the quantification of this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (if this compound is not the internal standard itself).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its corresponding internal standard should be optimized.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway where indoxyl derivatives are of interest.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of indoxyl sulfate formation.
References
- 1. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyl-3-indoxyl-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-Acetyl-3-indoxyl-d4. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profile of the parent compound, indole (B1671886), and general best practices for the disposal of deuterated and indole-related chemical waste. It is imperative to treat this compound as a hazardous substance.
Hazard Assessment and Safety Precautions
Based on the toxicological data of indole, this compound should be handled with care. Indole is known to be harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] It is also recognized as being very toxic to aquatic life.[1] Therefore, preventing this compound from entering the environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A properly fitted laboratory coat
All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Quantitative Hazard Data Summary
The following table summarizes the key hazard statements for the parent compound, indole. This information should inform a cautious approach to the disposal of this compound.
| Compound | CAS Number | Hazard Statements |
| Indole | 120-72-9 | H302: Harmful if swallowed. H311: Toxic in contact with skin. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Waste Segregation
Proper segregation of chemical waste is the foundational step in the disposal process.
-
Do not mix this compound waste with other waste streams.[2][3][4] This includes both solid waste (e.g., contaminated consumables) and liquid waste (e.g., solutions containing the compound).
-
As a deuterated compound, it may require special consideration based on your institution's policies for isotopic waste. However, as an indole derivative, it should be treated as non-halogenated organic waste unless mixed with halogenated solvents.
Containerization
-
Solid Waste: Place all solid waste contaminated with this compound into a dedicated, sealable, and clearly labeled hazardous waste container.[2] The container must be in good condition and chemically compatible with the compound.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and sealable container designed for liquid hazardous waste.[2]
-
Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity to allow for expansion.[5]
Labeling
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the approximate quantity or concentration of the waste.
-
Include any relevant hazard warnings (e.g., "Toxic," "Harmful").
Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][5][6]
-
This area should be away from incompatible materials.[2]
-
Follow all institutional and local regulations regarding the storage duration of hazardous waste.[5]
Arranging for Disposal
-
All chemical waste must be disposed of through a licensed and certified hazardous waste management company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Provide the EHS office with accurate information about the waste contents.
Spill Management Protocol
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
Clean: While wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Visual Guides
To further clarify the disposal process, the following diagrams illustrate the key workflows and decision-making steps.
Caption: A workflow for the proper disposal of this compound.
References
Navigating the Safe Handling and Disposal of 1-Acetyl-3-indoxyl-d4: A Procedural Guide
Essential Safety and Handling Protocols
Given the limited specific safety data, all handling of 1-Acetyl-3-indoxyl-d4 should be conducted within a certified chemical fume hood. The following personal protective equipment (PPE) is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. |
| Body Protection | A fully buttoned laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of inhalation exposure outside of a fume hood. |
Operational Plan:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents ready.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Handling: Use clean spatulas and glassware. Avoid creating dust. If the compound is a solid, handle it gently. For solutions, use a calibrated pipette to transfer the liquid.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Spill Response: In the event of a spill, evacuate the immediate area. If safe to do so, contain the spill using an appropriate absorbent material. Follow your institution's established spill response procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container.
Disposal Procedure:
Under no circumstances should this compound or its waste be disposed of down the drain. All waste generated from the handling of this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper collection and disposal of the waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
